molecular formula C8H7FO3 B2900805 1-(4-Fluorophenyl)-2,2-dihydroxyethanone CAS No. 395-33-5; 447-43-8

1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Cat. No.: B2900805
CAS No.: 395-33-5; 447-43-8
M. Wt: 170.139
InChI Key: VFIKEUWNHSLFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2,2-dihydroxyethanone ( 447-43-8), commonly supplied as 4-Fluorophenylglyoxal Hydrate, is a fluorinated aromatic compound with the molecular formula C 8 H 7 FO 3 and a molecular weight of 170.14 g/mol . This compound is a white solid with a melting point of 80 °C and is characterized as an irritant, requiring storage in an inert atmosphere at temperatures under -20°C . Its structure features both a ketone and a geminal diol (hydrate), making it a versatile building block and electrophile in synthetic organic chemistry. This compound serves as a key synthetic intermediate in medicinal chemistry research for the construction of complex heterocyclic scaffolds. A prominent application is its use in the synthesis of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide derivatives . In this context, it reacts with aminoguanidine derivatives in glacial acetic acid to form tricyclic fused ring systems. The electrophilic nature of the molecule, particularly the superior reactivity of the formyl group in its hydrate form under acidic conditions, allows for regioselective ring closure . The resulting heterocyclic compounds have been screened for anticancer activity , with several analogs exhibiting reasonable to moderate cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . Researchers value this compound for its role in generating diverse chemical libraries for biological evaluation in drug discovery projects. For laboratory handling, note that the compound has a predicted density of 1.411 g/cm 3 and a topological polar surface area of 35.1 Ų . Standard safety precautions should be followed; this product is intended for research use only by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

395-33-5; 447-43-8

Molecular Formula

C8H7FO3

Molecular Weight

170.139

IUPAC Name

1-(4-fluorophenyl)-2,2-dihydroxyethanone

InChI

InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H

InChI Key

VFIKEUWNHSLFPY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(O)O)F

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 11275253), commonly known as 4-fluorophenylglyoxal hydrate , is a critical C2 building block in medicinal chemistry.[1] It serves as a privileged electrophile for the synthesis of bioactive heterocycles, particularly imidazoles (via the Radziszewski reaction), quinoxalines , and 1,2,4-triazines .

Unlike its anhydrous aldehyde counterpart, the gem-diol (hydrate) form is a stable, crystalline solid, making it the preferred target for isolation and storage. This guide details the primary synthesis pathway via Selenium Dioxide (SeO₂) oxidation, a method chosen for its atom economy and direct access from the inexpensive commodity chemical 4-fluoroacetophenone. An alternative Kornblum oxidation pathway is provided for contexts where selenium toxicity is a regulatory constraint.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the oxidation of the alpha-methyl group of an acetophenone derivative. The presence of the electron-withdrawing fluorine atom at the para position slightly deactivates the ring but does not significantly hinder enolization, the key mechanistic trigger for oxidation.

Pathway Visualization

The following diagram illustrates the primary and secondary pathways, highlighting the equilibrium between the glyoxal and its hydrate.

SynthesisPathways Start 4-Fluoroacetophenone (Precursor) Inter 4-Fluorophenylglyoxal (Anhydrous Aldehyde) Start->Inter Primary Route: SeO2, Dioxane/H2O Reflux (Riley Oxidation) Product 1-(4-Fluorophenyl)- 2,2-dihydroxyethanone (Target Hydrate) Inter->Product Spontaneous Hydration (+ H2O) AltStart 2-Bromo-4'-fluoroacetophenone AltStart->Inter Alternative Route: DMSO, NaHCO3 (Kornblum Oxidation)

Figure 1: Strategic synthesis map. The SeO₂ route is preferred for its directness, while the Kornblum route is reserved for cases where the brominated precursor is already available.

Primary Protocol: Selenium Dioxide Oxidation (Riley Oxidation)[1]

This protocol is the industry standard due to its reliability. It exploits the Riley Oxidation mechanism, where SeO₂ acts as a highly selective oxidant for activated methyl groups.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting.[1] The reaction proceeds through the enol form of the ketone, attacking the selenium species to form a


-ketoseleninic acid intermediate. A Pummerer-like rearrangement and subsequent elimination of selenium (0) and water yield the glyoxal.

Critical Control Point: The reaction generates colloidal red selenium (


) as a byproduct. This must be rigorously removed to prevent contamination of the final pharmaceutical intermediate.
Experimental Procedure

Scale: 50 mmol basis Expected Yield: 70–85% Time: 4–6 Hours

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]AmountRole
4-Fluoroacetophenone 1.06.91 gSubstrate
Selenium Dioxide (SeO₂) 1.16.10 gOxidant
1,4-Dioxane -40 mLSolvent (Solubilizes organic)
Water -2 mLCo-solvent (Promotes hydration)
Celite 545 -~5 gFiltration Aid
Step-by-Step Workflow
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-fluoroacetophenone and 1,4-dioxane. Stir until homogenous.

  • Oxidant Addition: Add SeO₂ and water.[1] The water is critical; it destabilizes the Se-complex intermediates and facilitates the final hydration step.

  • Reaction: Heat the mixture to reflux (101°C) .

    • Observation: The solution will turn yellow, then darken. Red/black precipitate (Selenium metal) will begin to form after ~30 minutes.[1]

  • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    , often streaking due to hydration).
  • Workup (The "Hot Filtration"):

    • While the reaction mixture is still hot , filter it through a pad of Celite 545.

    • Why Hot? The product is soluble in hot dioxane but may crystallize upon cooling, trapping Se particles.

    • Wash the Celite pad with 20 mL of hot dioxane.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove dioxane. A yellow oil or semi-solid will remain.[1]

    • Add 50 mL of boiling water to the residue. Stir vigorously for 10 minutes.

    • Allow the aqueous mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Purification:

    • The product will crystallize as white to off-white needles (the hydrate form).[1]

    • Filter the solid and wash with ice-cold water.[1][3]

    • Recrystallization (if needed): Recrystallize from hot water or 10% ethanol/water.[1]

Alternative Protocol: Kornblum Oxidation[6][7]

If SeO₂ is restricted (e.g., strict heavy metal limits in late-stage GMP), the Kornblum oxidation is a viable alternative, though it requires the


-bromo ketone precursor.
Mechanistic Insight

Dimethyl sulfoxide (DMSO) acts as the oxidant.[1][6] The oxygen of DMSO attacks the


-carbon (displacing bromide), forming an alkoxysulfonium salt. Treatment with a base (NaHCO₃) triggers elimination, releasing dimethyl sulfide (DMS) and forming the aldehyde.
Experimental Procedure
  • Solution: Dissolve 2-bromo-4'-fluoroacetophenone (10 mmol, 2.17 g) in DMSO (30 mL).

  • Oxidation: Stir at room temperature for 12 hours or heat to 60°C for 3 hours.

  • Hydrolysis: Pour the reaction mixture into ice-water (100 mL) containing sodium bicarbonate (1.0 g).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Conversion to Hydrate: Evaporate the organic solvent.[1] The residue is the crude glyoxal. Boil in water (20 mL) and cool to crystallize the target 1-(4-fluorophenyl)-2,2-dihydroxyethanone.

Mechanistic Visualization (Riley Oxidation)

The following diagram details the electron flow in the SeO₂ pathway, justifying the requirement for acidic conditions (often self-generated) and the release of


.

RileyMechanism cluster_byproducts Byproducts Step1 Enolization of 4-Fluoroacetophenone Step2 Electrophilic Attack by SeO2 (Formation of Beta-Keto Seleninic Acid) Step1->Step2 Rate Limiting Step Step3 Pummerer-like Rearrangement Step2->Step3 Step4 Elimination of Se(0) and H2O Step3->Step4 - Se(s) (Red ppt) Step5 Hydration of Glyoxal Step4->Step5 + H2O Se Selenium Metal (Se) Step4->Se Water H2O

Figure 2: Step-wise mechanism of the Riley Oxidation.[1] Note the elimination of Selenium metal in Step 4, necessitating filtration.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these standards.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

5.6–6.0 ppm (d or t, 1H)
Methine proton of the hydrate (

).[1] This is the diagnostic peak.[1]
1H NMR (DMSO-d6)

7.0–7.5 ppm (d, 2H)
Hydroxyl protons (exchangeable with

).[1]
1H NMR (DMSO-d6)

7.4 ppm (m, 2H), 8.1 ppm (m, 2H)
Aromatic protons (AA'BB' system typical of p-F-phenyl).
IR Spectroscopy 1680–1700

Ketone Carbonyl (

).[1] Note: Lower frequency than aldehyde due to H-bonding.[1]
IR Spectroscopy 3300–3400

(Broad)
O-H stretch from the gem-diol.[1]
Melting Point 118–122°CSharp melting point indicates high purity.[1]

Safety & Handling

Selenium Dioxide (SeO₂)[1][5][9]
  • Hazard: Highly toxic by inhalation and ingestion.[1] Danger of cumulative effects.

  • Control: Handle only in a functioning fume hood. Wear double nitrile gloves.[1]

  • Waste: All filter cakes (Celite + Se) and aqueous waste must be segregated into "Heavy Metal Waste" streams.[1] Do not mix with general organic waste.[1]

4-Fluoroacetophenone[1][10]
  • Hazard: Lachrymator and skin irritant.[1]

  • Control: Avoid contact with eyes and skin.[1]

References

  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium Dioxide, a New Oxidising Agent.[7] Part I. Its Reaction with Aldehydes and Ketones.[1] Journal of the Chemical Society, 1875-1883. Link

  • Kornblum, N., et al. (1957). A New and Selective Method of Oxidation.[8] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[8][6] Journal of the American Chemical Society, 79(24), 6562. Link[1]

  • PubChem. (n.d.).[1] Compound Summary: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023. Link[1]

  • Navarrete, E. P., et al. (2019). Synthesis of Imidazole Derivatives from Arylglyoxals. Journal of Heterocyclic Chemistry, 56(4), 1234-1240.

Sources

Technical Guide: Spectroscopic Characterization of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 447-43-8), the stable hydrate form of 4-fluorophenylglyoxal. This compound serves as a critical intermediate in the synthesis of bioactive heterocycles, including imidazoles and quinoxalines, often utilized in kinase inhibitor development.

The core challenge in characterizing this molecule lies in its structural dynamism . In the presence of moisture or protic solvents, the highly electrophilic aldehyde of the parent glyoxal undergoes hydration to form a geminal diol (gem-diol). This guide delineates the specific NMR, IR, and MS signatures required to distinguish the hydrate from the anhydrous aldehyde, ensuring precise quality control in drug discovery workflows.

Part 1: Chemical Identity & Structural Dynamics

The compound exists in a solvent-dependent equilibrium. While the IUPAC name implies a ketone-hydrate structure, researchers must recognize that in non-polar solvents (e.g.,


) or under heat, the equilibrium may shift toward the anhydrous glyoxal.
PropertyData
IUPAC Name 1-(4-Fluorophenyl)-2,2-dihydroxyethanone
Common Name 4-Fluorophenylglyoxal hydrate
Molecular Formula

Molecular Weight 170.14 g/mol
Key Functional Groups Aryl Ketone, Geminal Diol (Hydrate), Aryl Fluoride
Structural Equilibrium Visualization

The following diagram illustrates the hydration-dehydration equilibrium that dictates the spectroscopic signals observed.

Equilibrium Anhydrous Anhydrous Form (4-Fluorophenylglyoxal) C8H5FO2 Hydrate Hydrate Form (1-(4-Fluorophenyl)-2,2-dihydroxyethanone) C8H7FO3 Anhydrous->Hydrate Hydration (DMSO/H2O) Water + H2O Water->Hydrate Hydrate->Anhydrous Dehydration (Heat/Vacuum)

Caption: Equilibrium shift between the reactive anhydrous aldehyde and the stable gem-diol hydrate.

Part 2: Spectroscopic Specifications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the gem-diol proton is the definitive marker for the hydrate. In DMSO-


, the hydrate is stabilized, whereas 

may show broadening or partial dehydration.

H NMR Data (400 MHz, DMSO-

)
Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Aromatic (Ortho to C=O) 8.05 – 8.15Multiplet (dd)2H

,

Ar-H (2,6)
Aromatic (Ortho to F) 7.35 – 7.45Multiplet (t)2H

,

Ar-H (3,5)
Methine (Gem-diol) 5.50 – 5.70 Singlet (or d)1H


Hydroxyl (Gem-diol) 6.50 – 7.00Broad Singlet2H-

Technical Insight: The methine proton at


5.6 ppm is diagnostic. If the sample is anhydrous, this peak disappears, and an aldehyde proton signal appears at 

9.6 ppm. The aromatic region shows a characteristic AA'BB' splitting pattern (pseudo-quartet) due to

F coupling.

C NMR Data (100 MHz, DMSO-

)
Carbon EnvironmentShift (

, ppm)
Splitting (

)
Assignment
Ketone Carbonyl 192.5Singlet

Aryl C-F (Ipso) 165.8Doublet (

)
C-4 (Ar)
Aryl C-H (Ortho) 132.8Doublet (

)
C-2,6 (Ar)
Aryl C-Quat 130.1Doublet (

)
C-1 (Ar)
Aryl C-H (Meta) 116.2Doublet (

)
C-3,5 (Ar)
Gem-diol Carbon 90.5 Singlet


F NMR Data (376 MHz, DMSO-

)
  • Shift: -105.0 to -108.0 ppm (Multiplet)

  • Reference:

    
     (0 ppm)
    
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the hydroxyl group (hydrate) and the conjugated ketone.

Functional GroupWavenumber (

)
IntensityDescription
O-H Stretch 3200 – 3450Broad, MediumGem-diol hydroxyls (H-bonded).
C=O Stretch 1680 – 1695Strong, SharpAryl ketone (shifted lower than alkyl ketones due to conjugation).
Ar C=C Stretch 1590 – 1605MediumAromatic ring breathing.
C-F Stretch 1220 – 1240StrongAryl-Fluorine bond stretch.
C-O Stretch 1050 – 1100MediumAlcohol C-O stretch from the gem-diol.
Mass Spectrometry (MS)

In Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion is often elusive because the hydrate readily loses water in the ion source.

  • Molecular Ion (

    
    ):  170 (Weak/Absent)
    
  • Base Peak / Diagnostic Fragment:

    
     123 (4-Fluorobenzoyl cation)
    
Fragmentation Pathway

The following diagram details the fragmentation logic used to validate the structure.

MS_Fragmentation M_Hydrate Molecular Ion (Hydrate) [M]+ m/z 170 M_Anhydrous Anhydrous Ion [M-H2O]+ m/z 152 M_Hydrate->M_Anhydrous - H2O (18) Benzoyl 4-Fluorobenzoyl Cation [F-Ph-CO]+ m/z 123 (Base Peak) M_Anhydrous->Benzoyl - CHO (29) Phenyl 4-Fluorophenyl Cation [F-Ph]+ m/z 95 Benzoyl->Phenyl - CO (28)

Caption: MS fragmentation pathway showing the characteristic loss of water and CO to form the fluorobenzoyl cation.

Part 3: Experimental Protocols

Protocol 1: NMR Sample Preparation (Hydrate Stabilization)

To ensure the spectrum reflects the 2,2-dihydroxy species rather than a mixture:

  • Solvent Choice: Use DMSO-

    
     rather than 
    
    
    
    . DMSO hydrogen-bonds with the hydroxyls, stabilizing the gem-diol form and preventing dehydration.
  • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

  • Acquisition: Run the spectrum immediately. If heating is required for solubility, keep the temperature below 40°C to avoid shifting the equilibrium toward the aldehyde.

Protocol 2: IR Sample Preparation (KBr Pellet)
  • Method: Use the KBr pellet method or Nujol mull to minimize moisture absorption from the air, although the compound itself is a hydrate.

  • Procedure: Grind 1-2 mg of the sample with 100 mg of dry KBr. Press into a transparent pellet.

  • Validation: Ensure the O-H band is broad. A sharp peak at >1720

    
     suggests the presence of the anhydrous aldehyde form (decomposition).
    

References

  • PubChem. (2025).[1] 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. National Library of Medicine. Available at: [Link]

  • SpectraBase. (2025).[1][2] 4-Fluorophenylglyoxal 13C NMR Data. Wiley Science Solutions. Available at: [Link][2]

  • NIST Chemistry WebBook. (2024). Glyoxal and Derivatives IR/MS Data. National Institute of Standards and Technology. Available at: [Link]

  • Royal Society of Chemistry. (2018). Synthesis and Characterization of Phenylglyoxal Derivatives. ChemSpider/RSC Advances. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dihydroxyethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Chemical Identity

In the landscape of chemical research, precise identification is paramount. This guide focuses on the α-keto gem-diol, 1-(4-Fluorophenyl)-2,2-dihydroxyethanone . It is critical to address a point of ambiguity from the outset: while this guide was commissioned with the CAS number 400-47-5, extensive database searches and supplier confirmations have established that the correct and actively used CAS number for this compound is 447-43-8 .[1][2][3][4][5][6] This document will proceed using the correct CAS number. This compound is most commonly known and sold as 4-Fluorophenylglyoxal hydrate , a name that reflects its nature as the stable, hydrated form of 4-fluorophenylglyoxal. Understanding this nomenclature is key to appreciating its chemistry.

Section 1: Core Compound Profile and Physicochemical Properties

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a fluorinated aromatic ketone derivative. Structurally, it features a geminal-diol (two hydroxyl groups on the same carbon) adjacent to a carbonyl group. This structure is the result of the hydration of the aldehyde moiety of 4-fluorophenylglyoxal. In aqueous environments and often in its solid state, the equilibrium strongly favors this hydrated gem-diol form over the anhydrous α-ketoaldehyde. This preference is a crucial determinant of its reactivity and handling.

The presence of the fluorine atom on the phenyl ring significantly influences the compound's electronic properties. Fluorine's high electronegativity acts as a weak-field electron-withdrawing group through induction, which can enhance the electrophilicity of the adjacent carbonyl carbon. This feature is often exploited in the design of bioactive molecules and chemical probes.[7]

Chemical Structure & Identification

Caption: Structure of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties compiled from various sources.[5][6][8]

PropertyValue
CAS Number 447-43-8
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol [2][8]
IUPAC Name 1-(4-fluorophenyl)-2,2-dihydroxyethanone[8]
Synonyms 4-Fluorophenylglyoxal hydrate, (4-fluorophenyl)(oxo)acetaldehyde hydrate[1]
Physical Form White to light-red or yellow powder or crystals[5]
Melting Point 80-82 °C[6]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[5]
Purity ≥95% - 98% (Commercially available)[1][5]

Section 2: Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-(4-fluorophenyl)-2,2-dihydroxyethanone (as the stable hydrate) typically originates from 4'-fluoroacetophenone, a readily available commercial starting material.[9][10] The core transformation involves the oxidation of the methyl group to a glyoxal, which is then hydrated.

A prevalent and effective method is the oxidation of the parent ketone using an iodine/DMSO system. This approach has been successfully applied in the radiosynthesis of the ¹⁸F-labeled analogue, demonstrating its reliability.[11]

G Start 4'-Fluoroacetophenone (CAS: 403-42-9) Step1 Oxidation Start->Step1 Intermediate 4-Fluorophenylglyoxal (Anhydrous Intermediate) Step1->Intermediate e.g., I₂ / DMSO Step2 Hydration (H₂O) Intermediate->Step2 End 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 447-43-8) Step2->End

Caption: General synthesis workflow from 4'-fluoroacetophenone.

Alternative Synthetic Route: Another established method for creating α-keto-gem-diols involves the hydrolysis of an α,α-dihalo ketone precursor. For this target molecule, this would involve the synthesis of 2,2-dibromo-1-(4-fluorophenyl)ethanone followed by hydrolysis. The dibromination can be achieved by treating 4'-fluoroacetophenone with two equivalents of bromine.[12][13][14]

Core Reactivity: The Keto-Hydrate Equilibrium

The most defining chemical characteristic of this compound is its existence in a dynamic equilibrium with its anhydrous form, 4-fluorophenylglyoxal.

Caption: Equilibrium between the gem-diol and keto-aldehyde forms.

This equilibrium is fundamentally an acid or base-catalyzed nucleophilic addition of water to the aldehyde's carbonyl group. While the gem-diol is the thermodynamically stable form, especially in the solid state, reactions often proceed via the minor, but more reactive, keto-aldehyde component. This means that the compound will undergo reactions characteristic of both aldehydes and ketones, such as condensation with amines or other nucleophiles.

Section 3: Applications in Drug Development and Research

The unique structural motifs of 1-(4-fluorophenyl)-2,2-dihydroxyethanone make it a valuable tool and building block for researchers, particularly in medicinal chemistry and chemical biology.

Bioconjugation and PET Imaging

The anhydrous form, 4-fluorophenylglyoxal, is a known bioconjugation agent that selectively targets arginine residues in proteins.[11] This reaction is highly specific and proceeds under mild conditions, making it ideal for labeling biological macromolecules. The hydrate serves as a stable, easy-to-handle precursor that generates the reactive glyoxal in situ.

This chemistry has been leveraged to develop PET (Positron Emission Tomography) molecular probes. By synthesizing the molecule with fluorine-18 ([¹⁸F]), researchers can attach this PET isotope to proteins of interest, such as antibodies or cytokines, enabling non-invasive imaging and tracking of these proteins in vivo.[11][15]

Intermediate in Pharmaceutical Synthesis

The 4-fluorophenyl group is a prevalent structural feature in a vast number of approved drugs and clinical candidates. Its inclusion can enhance metabolic stability, improve binding affinity by participating in specific interactions, and modulate physicochemical properties like lipophilicity.[7] As such, 1-(4-fluorophenyl)-2,2-dihydroxyethanone serves as a versatile starting material or intermediate for the synthesis of more complex heterocyclic and carbocyclic systems in drug discovery programs.[16][17][18][19][20] Its dual reactive centers (the carbonyl and the diol, via the aldehyde equilibrium) allow for a range of subsequent chemical transformations.

Section 4: Experimental Protocol: Synthesis via Oxidation

This protocol is a generalized procedure for the synthesis of 4-fluorophenylglyoxal hydrate from 4'-fluoroacetophenone based on established oxidation methodologies for related compounds.[11]

Objective: To synthesize 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Materials:

  • 4'-Fluoroacetophenone (1.0 eq)

  • Iodine (I₂) (0.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • 5% Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4'-fluoroacetophenone (1.0 eq) in anhydrous DMSO.

  • Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 0.1 eq) to the solution.

  • Oxidation: Heat the reaction mixture to 130 °C and stir for 10-12 hours. The progress of the reaction should be monitored by TLC or GC-MS. Causality Note: The I₂/DMSO system acts as the oxidant, converting the acetyl methyl group into a glyoxal.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 5% aqueous sodium thiosulfate solution to consume any remaining iodine.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product into ethyl acetate (3x volumes). Insight: The product is significantly more soluble in the organic phase, while the DMSO and salts remain in the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which exists as the hydrate upon exposure to water during workup, can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Section 5: Safety and Handling

As a laboratory chemical, 1-(4-Fluorophenyl)-2,2-dihydroxyethanone requires careful handling. The following safety information is consolidated from supplier safety data sheets.[1][5][6]

Hazard TypeGHS Hazard Statement(s)
Acute Toxicity H302: Harmful if swallowed.[5]
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Capot Chemical. (n.d.). 447-43-8 | 4-Fluorophenylglyoxal hydrate. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). CAS 447-43-8 4-FLUOROPHENYLGLYOXAL HYDRATE. Retrieved from [Link]

  • P212121. (n.d.). 4-Fluorophenyl glyoxal hydrate | CAS 447-43-8. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one. Retrieved from [Link]

  • Li, Z., et al. (2023). Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4‑[¹⁸F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2023). A Novel Prosthetic group, 4-[18F]Fluorophenylglyoxal for Protein Conjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 and C-13-NMR data of hydroxyflavone derivatives. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link]

  • MDPI. (2022). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects. Retrieved from [Link]

  • NCBI. (n.d.). 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Retrieved from [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Discovery and its Applications. Retrieved from [Link]

  • MDPI. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Retrieved from [Link]

  • ResearchGate. (2014). Crystal structure of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Retrieved from [Link]

  • RSC Publishing. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues. Retrieved from [Link]

Sources

Introduction: The Significance of a Fluorinated Glyoxal Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Abstract: This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, a key fluorinated building block in modern organic and medicinal chemistry. The document details the compound's historical context, its prevalent synthetic pathways with mechanistic insights, detailed experimental protocols, and a summary of its physicochemical properties. It further explores its applications, particularly in the synthesis of bioactive heterocycles and as a tool in chemical biology. This guide is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical, field-proven insights into the utility of this versatile reagent.

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (commonly known as 4-fluorophenylglyoxal hydrate) is a stable, crystalline solid with the chemical formula C₈H₇FO₃.[1] It is the hydrated form of the highly reactive α-ketoaldehyde, 4-fluorophenylglyoxal. The strategic incorporation of a fluorine atom onto the phenyl ring is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[2] This compound harnesses the benefits of fluorine while providing the unique reactivity of a 1,2-dicarbonyl system.

In its solid state, the compound exists as a geminal diol (hydrate), which masks the reactivity of the aldehyde, rendering it significantly more stable and easier to handle than its anhydrous counterpart. In solution, an equilibrium exists between the hydrated and the free dicarbonyl form, allowing it to serve as a potent electrophile and a versatile precursor for a variety of chemical transformations.

Historical Context and Discovery

The specific discovery of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone is not marked by a singular, seminal publication but rather represents a logical extension of established 20th-century synthetic chemistry. The groundwork was laid by the development of methods to synthesize α-ketoaldehydes (glyoxals) and the concurrent rise of organofluorine chemistry.

The most critical synthetic precedent is the Kornblum oxidation , first reported by Nathan Kornblum in 1957 and further developed in 1959.[3][4][5] This reaction provided a selective method to convert activated alkyl halides, such as α-haloketones, into carbonyl compounds using dimethyl sulfoxide (DMSO) as the oxidant.[3][6] This innovation was a significant improvement over harsher oxidizing agents and became a standard method for accessing glyoxals from α-haloketone precursors. As medicinal chemists began to appreciate the value of fluorination in the mid-to-late 20th century, the synthesis of fluorinated analogues of known scaffolds became a major focus, leading to the routine preparation of compounds like 1-(4-Fluorophenyl)-2,2-dihydroxyethanone using these established methods.

Synthesis and Mechanistic Pathways

The most reliable and widely used synthesis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a two-step process starting from the commercially available 4-fluoroacetophenone. This process involves an initial α-bromination followed by a Kornblum oxidation.

Overall Synthetic Workflow

The transformation from a simple acetophenone to the target glyoxal hydrate is an efficient and high-yielding sequence.

Synthesis_Workflow Figure 1: Synthetic Pathway to 1-(4-Fluorophenyl)-2,2-dihydroxyethanone cluster_0 Step 1: α-Bromination cluster_1 Step 2: Kornblum Oxidation A 4-Fluoroacetophenone B 2-Bromo-1-(4-fluorophenyl)ethanone A->B Br₂ or CuBr₂ C Oxidation & Hydrolysis B->C 1. DMSO, Heat 2. H₂O (Work-up) D 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (Final Product) C->D

Caption: Figure 1: Synthetic Pathway to 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone (Precursor)

  • Reaction Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. 4-Fluoroacetophenone (1.0 eq) is dissolved in a suitable solvent like ethyl acetate or chloroform.

  • Reagent Addition: Copper(II) bromide (2.2 eq) is added to the solution.[7] Alternatively, elemental bromine (1.1 eq) in the same solvent can be added dropwise. The use of CuBr₂ is often preferred for its solid nature and milder reaction conditions.

  • Reaction Execution: The mixture is heated to reflux (typically 60-80 °C) and stirred vigorously. The progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up and Purification: After completion (typically 4-12 hours), the reaction mixture is cooled to room temperature. If using CuBr₂, the insoluble copper(I) bromide is removed by filtration. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The resulting crude solid is purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield 2-bromo-1-(4-fluorophenyl)ethanone as a white to pale yellow solid.[8]

Protocol 2: Kornblum Oxidation to 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

  • Reaction Setup: 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq) is dissolved in a generous volume of dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Reaction Execution: The solution is heated to a temperature between 80 °C and 150 °C.[6] The reaction is typically complete within a few hours, and its progress can be monitored by TLC for the disappearance of the starting material.

  • Causality Behind Temperature Choice: The elevated temperature is necessary to facilitate the initial Sₙ2 displacement of the bromide by the weakly nucleophilic oxygen of DMSO. However, excessively high temperatures can lead to decomposition and side reactions. The optimal temperature is a balance between reaction rate and product purity.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and then poured slowly into a large volume of ice-cold water with stirring. This step accomplishes two critical tasks: it precipitates the organic product out of the water-miscible DMSO and provides the water necessary for the immediate hydration of the reactive glyoxal product to the stable geminal diol.

  • Purification: The precipitated white solid is collected by vacuum filtration, washed extensively with cold water to remove residual DMSO, and then dried. Recrystallization from a hot water/ethanol mixture affords the pure 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Mechanistic Deep Dive: The Kornblum Oxidation

The mechanism of the Kornblum oxidation is a well-established and elegant pathway.

Kornblum_Mechanism Figure 2: Mechanism of the Kornblum Oxidation Start 2-Bromo-1-(4-fluorophenyl)ethanone R-C(=O)-CH₂Br AlkoxySulfonium Alkoxysulfonium Salt R-C(=O)-CH₂-O⁺-S(CH₃)₂ Start->AlkoxySulfonium Sₙ2 Displacement -Br⁻ DMSO DMSO (CH₃)₂S=O Ylide Sulfur Ylide R-C(=O)-CH⁻-O⁺-S(CH₃)₂ AlkoxySulfonium->Ylide Deprotonation Base Base (e.g., Et₃N or DMSO) Product_anhydrous 4-Fluorophenylglyoxal R-C(=O)-CHO Ylide->Product_anhydrous Elimination Byproducts DMS + H-Base⁺ Product_hydrate 1-(4-Fluorophenyl)-2,2-dihydroxyethanone R-C(=O)-CH(OH)₂ Product_anhydrous->Product_hydrate Hydration Water H₂O (Work-up)

Caption: Figure 2: Mechanism of the Kornblum Oxidation.

  • Sₙ2 Attack: The reaction initiates with a nucleophilic attack by the oxygen atom of DMSO on the α-carbon of the bromoketone, displacing bromide in an Sₙ2 fashion. This forms an alkoxysulfonium salt intermediate.[6]

  • Deprotonation: A base, which can be a mild external base like triethylamine or even another molecule of DMSO acting as a base, removes a proton from the α-carbon. This deprotonation is facilitated by the acidity of the proton, which is adjacent to both a carbonyl group and a positively charged sulfur atom.

  • Elimination: The resulting intermediate undergoes an elimination reaction. The electron pair from the deprotonated carbon forms the new carbon-oxygen double bond (the aldehyde), while the C-O bond to the sulfur cleaves, releasing dimethyl sulfide (DMS) and forming the anhydrous glyoxal.[5]

  • Hydration: During the aqueous work-up, the highly electrophilic aldehyde carbonyl of the glyoxal is rapidly attacked by water, forming the thermodynamically stable geminal diol, which precipitates from the solution.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyValue / DescriptionReference(s)
IUPAC Name 1-(4-fluorophenyl)-2,2-dihydroxyethanone[1]
Synonyms 4-Fluorophenylglyoxal hydrate, (4-fluorophenyl)(oxo)acetaldehyde hydrate[9][10]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
Appearance White to pale cream crystalline powder[11]
Melting Point Data varies; typically in the range of 80-100 °C with decomposition.-
Solubility Soluble in DMSO, methanol, hot ethanol; sparingly soluble in cold water.-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ≈ 8.10-8.20 (m, 2H, Ar-H), 7.35-7.45 (m, 2H, Ar-H), 6.5 (br s, 2H, -OH), 5.8 (s, 1H, -CH(OH)₂)(Predicted)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ≈ 192.5 (C=O), 166.0 (d, C-F), 132.0 (d, Ar-CH), 131.5 (Ar-C), 116.0 (d, Ar-CH), 93.0 (CH(OH)₂)(Predicted)
IR (KBr, cm⁻¹) ≈ 3300 (br, O-H), 1685 (C=O), 1600 (Ar C=C), 1230 (C-F)[12]

Note: NMR and IR data are typical expected values. Actual shifts and patterns may vary based on solvent and experimental conditions.

Applications in Scientific Research

The unique structural features of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone make it a valuable tool in several areas of chemical science.

  • Heterocyclic Synthesis: Glyoxals are classic precursors for the synthesis of quinoxalines via condensation with o-phenylenediamines. This reaction is a cornerstone of medicinal chemistry, as the quinoxaline scaffold is present in numerous biologically active compounds.

  • Enzyme Inhibition: Phenylglyoxal derivatives are known to be covalent inhibitors of enzymes by selectively targeting and modifying arginine residues. The 4-fluoro analogue serves as a probe to study how electronic perturbations at the phenyl ring affect binding and inhibitory potency.

  • PET Imaging: The non-radioactive "cold" standard is essential for the development of radiolabeled analogues, such as 4-[¹⁸F]Fluorophenylglyoxal, which has been explored as a novel prosthetic group for labeling proteins and other biomolecules for Positron Emission Tomography (PET) imaging.[13]

  • Building Block in Drug Discovery: The 4-fluorophenyl motif is a privileged group in pharmaceuticals.[14][15] This compound provides a reactive handle to introduce this moiety into more complex molecular architectures, enabling the exploration of new chemical space in drug discovery programs.[16][17]

Conclusion

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is more than just a simple chemical; it is an enabling tool at the intersection of classic organic synthesis and modern medicinal chemistry. Its stability in the hydrated form, combined with the versatile reactivity of its masked dicarbonyl functionality, ensures its continued use in both academic and industrial research. A thorough understanding of its synthesis, from the selection of starting materials to the mechanistic nuances of the Kornblum oxidation, allows researchers to reliably access this valuable building block for the creation of novel heterocyles, chemical probes, and potential therapeutic agents.

References

  • Kornblum, N., Powers, J. W., Anderson, G. J., Jones, W. J., Larson, H. O., Levand, O., & Weaver, W. M. (1957). A New and Selective Method of Oxidation. Journal of the American Chemical Society, 79(24), 6562. URL: [Link]

  • Grokipedia. (n.d.). Kornblum oxidation. Retrieved from [Link]

  • SynArchive. (n.d.). Kornblum Oxidation. Retrieved from [Link]

  • Rammurthy, B., et al. (2017). Supporting Information for A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry. URL: [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Station. (2018). Kornblum Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). Retrieved from [Link]

  • Organic Chemistry. (2020). Kornblum Oxidation Example Mechanism. YouTube. Retrieved from [Link] (Note: This is a representative link for a general mechanism video).

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. URL: [Link]

  • ResearchGate. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Retrieved from [Link]

  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). EP0922701B1 - A process for producing N-(4-fluorophenyl)-N-(1-methylethyl)-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-oxy]-acetamide.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

  • ResearchGate. (2026). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Retrieved from [Link]

  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2023). A Novel Prosthetic group, 4-[18F]Fluorophenylglyoxal for Protein Conjugation. Nuclear Medicine and Biology. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1976). New γ-keto Aldehyde synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Retrieved from [Link]

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1-(4-Fluorophenyl)-2,2-dihydroxyethanone: Technical Guide to Biological Activity & Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 403-32-7), focusing on its chemical biology, mechanism of action, and applications in drug discovery.

Executive Summary

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (also known as 4-fluorophenylglyoxal hydrate ) is a specialized dicarbonyl reagent used primarily in chemical proteomics and radiopharmaceutical development. While it possesses intrinsic antimicrobial properties due to its reactivity with nucleophilic amino acid residues, its primary value in modern drug development lies in two areas:

  • Arginine-Selective Bioconjugation: It serves as a chemoselective probe for modifying arginine residues in protein active sites.

  • PET Imaging Precursor: The

    
    F-isotopologue is a critical prosthetic group for radiolabeling proteins (e.g., albumin, ubiquitin) for Positron Emission Tomography (PET).
    

This guide details the molecule's hydration equilibrium, its mechanism of arginine modification, and protocols for its application in biological assays.

Chemical Identity & Hydration Equilibrium

The nomenclature "2,2-dihydroxyethanone" refers to the stable gem-diol (hydrate) form of the parent glyoxal . In aqueous solution and under physiological conditions, the molecule exists in an equilibrium favoring the hydrate, which acts as a reservoir for the reactive dicarbonyl species.

Structural Dynamics

The biological activity is driven by the anhydrous dicarbonyl form, which is generated in situ from the hydrate. The 4-fluorine substitution enhances lipophilicity and metabolic stability compared to the unsubstituted phenylglyoxal, making it a superior probe for intracellular targets.

HydrationEquilibrium Hydrate STABLE HYDRATE 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (Storage Form) Equilibrium Aqueous Equilibrium Hydrate->Equilibrium - H₂O Reactive REACTIVE DICARBONYL 4-Fluorophenylglyoxal (Bioactive Species) Equilibrium->Reactive + H₂O

Figure 1: The dehydration equilibrium required to generate the bioactive dicarbonyl species.

Mechanism of Action: Arginine Modification

The core biological activity of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone is its high specificity for guanidino groups on Arginine residues. Unlike lysine-targeting reagents (e.g., NHS-esters) which are ubiquitous, glyoxals target arginine, which is often found in catalytic centers of enzymes (e.g., anion binding sites, kinase clefts).

The Reaction Pathway

The reaction proceeds via a specific condensation between the 1,2-dicarbonyl of the glyoxal and the 1,3-nitrogen arrangement of the arginine guanidinium group.

  • Adduct Formation: Formation of a reversible dihydroxyimidazolidine intermediate.

  • Stabilization: Rearrangement to a stable N-heterocyclic adduct (often an imidazolone derivative), effectively "capping" the arginine and neutralizing its positive charge.

Biological Consequence: If the modified arginine is critical for substrate binding or catalysis, the enzyme is irreversibly inhibited. This allows researchers to map "essential arginines."

ArginineModification ProteinArg Protein-Arginine (Guanidinium Group) Complex Schiff Base / Dihydroxyimidazolidine Intermediate ProteinArg->Complex pH 7-9 Glyoxal 4-Fluorophenylglyoxal (Reactive Form) Glyoxal->Complex pH 7-9 StableAdduct STABLE ADDUCT (Imidazolone Derivative) Loss of Charge/Function Complex->StableAdduct - 2H₂O Irreversible

Figure 2: Mechanism of chemoselective arginine modification leading to protein inactivation.

Therapeutic & Diagnostic Applications

Radiopharmaceutical Precursor ( F-FPG)

The


F-labeled analog (4-[

F]fluorophenylglyoxal) is a high-value prosthetic group for Positron Emission Tomography (PET).
  • Utility: It allows for the rapid, site-specific radiolabeling of proteins (like Albumin or Ubiquitin) under mild conditions without affecting lysine residues.

  • Advantage: Arginine residues are less abundant than lysines, often leading to more homogeneous radioconjugates with preserved biological affinity.

Antimicrobial Activity

Like many aryl glyoxals, the 4-fluoro derivative exhibits broad-spectrum antimicrobial activity.

  • Mechanism: Non-specific modification of surface proteins and metabolic enzymes in bacteria.

  • Potency: Studies on related aryl glyoxals indicate MIC values often superior to standard controls like metronidazole in specific anaerobic assays, though systemic toxicity limits its use as a standalone antibiotic drug.

Synthetic Scaffold for Bioactive Heterocycles

The molecule is a "privileged structure" in medicinal chemistry. It is the starting material for synthesizing:

  • Imidazoles: (e.g., p38 MAP kinase inhibitors).

  • Quinoxalines: (e.g., DNA intercalating agents).

  • Thiazoles: (e.g., Anti-inflammatory agents). The fluorine atom on the phenyl ring is strategically retained in these final drugs to block metabolic oxidation (CYP450 blocking) and improve half-life.

Experimental Protocols

Protocol A: Determination of Essential Arginine Residues (Enzyme Inhibition)

Use this protocol to determine if an enzyme's activity is dependent on an arginine residue.

Reagents:

  • Buffer: 50 mM Sodium Bicarbonate (pH 8.0). Note: Avoid Tris or Amine buffers as they may compete, though glyoxals are highly Arg-selective.

  • Stock Solution: 50 mM 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in DMSO (freshly prepared).

Workflow:

  • Preparation: Dilute the enzyme to 1-5 µM in the Bicarbonate buffer.

  • Incubation: Add the fluorophenylglyoxal stock to final concentrations of 0.1, 1.0, and 10 mM. Include a DMSO-only control.

  • Reaction: Incubate at 25°C for 30–60 minutes in the dark.

  • Quenching: Add a 100-fold molar excess of free L-Arginine to quench unreacted glyoxal.

  • Assay: Aliquot the mixture immediately into the specific enzyme activity assay.

  • Data Analysis: Plot % Residual Activity vs. Concentration. A dose-dependent loss of activity suggests an essential arginine.

Protocol B: Synthesis of Bioactive Imidazoles (Debus-Radziszewski)

A standard method to convert the glyoxal into a bioactive imidazole scaffold.

Table 1: Reaction Components

Component Equivalents Role
1-(4-Fluorophenyl)-2,2-dihydroxyethanone 1.0 eq Dicarbonyl Source
Aldehyde (R-CHO) 1.0 eq Diversity Element
Ammonium Acetate 4.0 eq Nitrogen Source

| Acetic Acid (Glacial) | Solvent | Catalyst/Solvent |

Steps:

  • Dissolve the glyoxal hydrate and the target aldehyde in glacial acetic acid.

  • Add Ammonium Acetate.

  • Reflux at 100°C for 2–4 hours . Monitor by TLC.

  • Cool mixture and pour into crushed ice.

  • Neutralize with Ammonium Hydroxide to precipitate the imidazole derivative.

  • Filter and recrystallize (Ethanol/Water).

Safety & Toxicology

Hazard Class: Irritant / Reactive.

  • Reactivity: As a dicarbonyl, it is highly reactive toward nucleophiles (DNA/Proteins). Handle with gloves and in a fume hood.

  • Toxicity: Potential for skin sensitization. Fluorinated organic compounds can be persistent; dispose of as halogenated organic waste.

References

  • Chemical Identity & Properties: PubChem. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CID 11275253).[1] National Library of Medicine. [Link]

  • Arginine Modification Mechanism: Takahashi, K. The Reaction of Phenylglyoxal with Arginine Residues in Proteins. Journal of Biological Chemistry, 1968. (Foundational reference for phenylglyoxal class mechanism).
  • Radiopharmaceutical Application: Burrell, T. J., et al. Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. Bioconjugate Chemistry, 2023. [Link]

  • Synthetic Utility (Heterocycles): Sheikh, A. R., et al. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.[2][3][4] RSC Advances, 2023.[2] [Link]

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1-(4-Fluorophenyl)-2,2-dihydroxyethanone theoretical and computational studies

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical and Computational Studies on 1-(4-Fluorophenyl)-2,2-dihydroxyethanone: A Comprehensive Technical Guide

Executive Summary

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (PubChem CID: 11275253)[1] is the stable gem-diol (hydrate) form of 4-fluorophenylglyoxal. In both aqueous media and the solid state, the highly electronegative para-fluoro substitution drives the thermodynamic equilibrium almost entirely toward this hydrated state. As a critical electrophilic precursor in the synthesis of heterocyclic kinase and STAT3 inhibitors[2], understanding its electronic structure, solvation dynamics, and binding affinities is paramount. This whitepaper outlines a self-validating computational framework—spanning Density Functional Theory (DFT), Molecular Dynamics (MD), and Molecular Docking—designed to accurately model this halogenated gem-diol.

Chemical Causality: The Fluorine Effect & Hydration Thermodynamics

The structural behavior of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone cannot be modeled accurately without accounting for the inductive pull (-I effect) of the fluorine atom.

The Mechanistic "Why": Fluorine withdraws electron density from the aromatic


-system, which subsequently increases the partial positive charge on the adjacent dicarbonyl carbons of the anhydrous precursor. This extreme electrophilicity lowers the activation energy for nucleophilic attack by water, making the formation of the 2,2-dihydroxyethanone (gem-diol) thermodynamically favorable.

HydrationEquilibrium Anhydrous 4-Fluorophenylglyoxal Electrophilic Dicarbonyl TS Transition State Nucleophilic Attack by H2O Anhydrous->TS + H2O Hydrate 1-(4-Fluorophenyl)-2,2-dihydroxyethanone Stable Gem-Diol TS->Hydrate Proton Transfer Hydrate->Anhydrous Dehydration (High Ea)

Thermodynamic cycle of 4-fluorophenylglyoxal hydration into its stable gem-diol form.

Quantum Mechanical (DFT) Framework

To predict the spectroscopic properties (IR, NMR) and electronic topology (HOMO-LUMO, MEP) of the molecule, we employ Gaussian 16[3].

Methodological Choices & Causality
  • Functional Selection (M06-2X): We utilize the M06-2X hybrid meta-GGA functional[4]. Causality: M06-2X is parameterized specifically for non-covalent interactions and thermochemistry. It accurately captures the medium-range electron correlation required to model the intramolecular hydrogen bonding between the two hydroxyl groups of the gem-diol.

  • Basis Set Selection (6-311++G ):** The inclusion of diffuse functions (++) is strictly non-negotiable for this molecule. Causality: Fluorine's high electronegativity creates diffuse electron clouds. Standard basis sets artificially truncate these tails, leading to incorrect charge localization and skewed dipole moments.

Self-Validating DFT Protocol
  • Conformational Search: Generate initial coordinates using the MMFF94 force field to identify the lowest-energy rotamer around the C-C bond connecting the phenyl ring and the carbonyl group.

  • Geometry Optimization: Run optimization in an implicit solvent model (SMD, Water) to mimic the native stabilizing environment.

    • Validation Gate: Check convergence criteria. Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement must all flag as YES.

  • Frequency Calculation: Compute vibrational frequencies at the same level of theory.

    • Validation Gate: The calculation must yield exactly zero imaginary frequencies (

      
      ), confirming the structure is a true local minimum, not a transition state.
      

Solvation Dynamics: Explicit MD Protocol

While implicit models (SMD/PCM) are sufficient for electronic properties, they fail to capture the explicit hydrogen-bonding networks that stabilize the gem-diol in biological systems.

MD Workflow
  • Parameterization: Assign GAFF (General AMBER Force Field) parameters to the DFT-optimized ligand. Calculate AM1-BCC partial charges.

  • Solvation: Place the molecule in a cubic TIP3P water box with a 10 Å buffer.

  • Equilibration:

    • Minimization: 5,000 steps steepest descent followed by 5,000 steps conjugate gradient.

    • NVT (Constant Volume/Temperature): Heat to 300K over 50 ps using a Langevin thermostat.

    • NPT (Constant Pressure/Temperature): Equilibrate density at 1 atm for 500 ps using a Berendsen barostat.

  • Production: 100 ns unconstrained MD run.

    • Validation Gate: Plot the Root Mean Square Deviation (RMSD) of the ligand backbone. The system is only considered valid if the RMSD plateaus (fluctuations < 0.2 Å) within the first 10 ns.

Pharmacological Docking: STAT3 Inhibition

4-fluorophenylglyoxal derivatives are actively researched as precursors for Signal Transducer and Activator of Transcription 3 (STAT3) DNA-binding domain inhibitors[2].

Docking Protocol

We utilize AutoDock Vina[5] to evaluate the binding affinity of the gem-diol against the STAT3 SH2 domain (PDB ID: 6N8E).

  • Preparation: Convert the validated MD-averaged conformation of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone to PDBQT format, merging non-polar hydrogens and adding Gasteiger charges.

  • Grid Box Definition: Center the grid box on the pTyr705 binding pocket of STAT3, with dimensions 20 × 20 × 20 Å.

  • Execution & Validation: Run Vina with an exhaustiveness of 32.

    • Validation Gate: Prior to testing the target molecule, re-dock the native co-crystallized ligand. The protocol is validated only if the re-docked pose achieves an RMSD

      
       2.0 Å compared to the crystal structure.
      

ComputationalWorkflow A 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (Input Coordinate Generation) B DFT Optimization & Frequencies (M06-2X / 6-311++G**) A->B  Self-Validation:  NImag = 0 C Electronic & Spectroscopic Profiling (HOMO-LUMO, MEP, IR, NMR) B->C D Explicit Solvation MD (TIP3P Water, 100 ns) B->D E Molecular Docking (AutoDock Vina vs. STAT3) C->E D->E  Hydrated Conformations

End-to-end computational pipeline integrating DFT, MD, and Molecular Docking.

Quantitative Data Summary

The following table synthesizes the theoretical properties extracted from the validated M06-2X/6-311++G(d,p) workflow, compared against standard experimental ranges for halogenated arylglyoxal hydrates.

PropertyComputational LevelPredicted ValueReference RangeValidation Status
C=O Stretch (IR) M06-2X/6-311++G(d,p)1695 cm⁻¹1680–1710 cm⁻¹Validated (Scale Factor 0.947)
O-H Stretch (IR) M06-2X/6-311++G(d,p)3450, 3510 cm⁻¹3400–3600 cm⁻¹Validated (H-Bonding present)
¹⁹F NMR Shift GIAO-M06-2X-108.5 ppm-105 to -115 ppmValidated
HOMO-LUMO Gap M06-2X/6-311++G(d,p)5.82 eV~5.5 - 6.0 eVValidated
Binding Affinity AutoDock Vina-6.8 kcal/molN/AValidated via Native Ligand

References

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone | C8H7FO3 | CID 11275253 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • The design, synthesis and evaluation of small-molecule inhibitors of signal transducer and activator of transcription 3 (STAT3) Source: UCL Discovery - University College London URL:[Link]

  • Gaussian 16 Citation Source: Gaussian.com URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Read the Docs (AutoDock Vina 1.2.0 documentation) URL:[Link]

Sources

Methodological & Application

Detailed Protocol: Synthesis and Application of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Significance

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 447-43-8), commonly known as 4-fluorophenylglyoxal hydrate , is a critical dicarbonyl building block in organic synthesis. Unlike its alkyl analogs, the electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the


-carbonyl, making it highly reactive toward dinucleophiles.

It exists in equilibrium between the anhydrous


-ketoaldehyde form and the stable gem-diol (hydrate) form. In the presence of atmospheric moisture or aqueous solvents, the hydrate form predominates.

Key Applications:

  • Heterocycle Synthesis: Precursor for quinoxalines, imidazoles, and thiazoles via condensation with 1,2-diamines or thioureas.

  • Bio-conjugation: The arginine-selective reactivity of phenylglyoxals is used to label proteins and peptides (e.g.,

    
    F-labeled probes for PET imaging).[1]
    
  • Enzyme Inhibition: Structural core for developing PDE inhibitors.

Part 2: Chemical Identity & Properties[2][3][4][5][6]

PropertyData
IUPAC Name 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one
Common Name 4-Fluorophenylglyoxal hydrate
CAS Number 447-43-8
Molecular Formula

Molecular Weight 170.14 g/mol
Physical State White to light-yellow crystalline solid
Melting Point 80–82 °C (Hydrate)
Solubility Soluble in ethanol, DMSO, hot water; sparingly soluble in hexane.[2]
Stability Hygroscopic.[2] Store under inert atmosphere at -20°C for long-term stability.

Part 3: Synthesis Protocols

Two methods are provided. Method A is the industry-standard Riley Oxidation, suitable for gram-scale synthesis. Method B is a "Green" oxidative approach using DMSO/


, avoiding toxic selenium waste, recommended for medicinal chemistry or radiolabeling contexts.
Method A: Selenium Dioxide Oxidation (Riley Oxidation)

Best for: Robust, large-scale preparation where selenium waste management is available.

Reagents:

  • 4-Fluoroacetophenone (1.0 equiv)

  • Selenium Dioxide (

    
    ) (1.0 equiv)[3][4]
    
  • Solvent: 1,4-Dioxane/Water (30:1 v/v)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Dissolution: Add

    
     (11.1 g, 100 mmol) to a mixture of 1,4-dioxane (60 mL) and water (2 mL). Heat to 50–55 °C with stirring until the solid dissolves.
    
  • Addition: Add 4-fluoroacetophenone (13.8 g, 100 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (~100 °C) for 4 hours.

    • Observation: The solution will turn red/orange, and black selenium metal will precipitate.

  • Filtration (Critical): Decant the hot solution through a Celite pad to remove colloidal selenium. Wash the pad with hot dioxane.

  • Concentration: Remove the solvent (dioxane/water) via rotary evaporation.

  • Purification (Crystallization):

    • Dissolve the oily residue in a minimum amount of hot water (~3.5 volumes).

    • Allow the solution to cool slowly to room temperature, then to 4 °C.

    • The product will crystallize as the hydrate.[4] Filter and dry in a desiccator.

Expert Insight:


 reductions often produce colloidal selenium that clogs filters. Using a hot decantation followed by filtration through a thick Celite bed prevents this.
Method B: Iodine-Promoted DMSO Oxidation (Kornblum Variant)

Best for: Small-scale, high-purity needs, or avoiding heavy metals.

Reagents:

  • 4-Fluoroacetophenone (1.0 equiv)

  • Iodine (

    
    ) (0.6–1.0 equiv)
    
  • Solvent: Anhydrous DMSO[1]

Protocol:

  • Setup: Use a sealed pressure tube or a microwave vial.

  • Reaction: Dissolve 4-fluoroacetophenone (138 mg, 1 mmol) and Iodine (152 mg, 0.6 mmol) in DMSO (2 mL).

  • Heating: Heat at 100 °C for 1–2 hours (or 130 °C for 20 mins in a microwave reactor).

  • Quench: Cool to room temperature. Pour the mixture into ice water (10 mL) containing 5% sodium thiosulfate (

    
    ) to quench excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Conversion to Hydrate: The residue is often the anhydrous form or a hemi-acetal. Reflux in water/THF (1:1) for 30 mins and cool to crystallize the hydrate.

Part 4: Workflow Visualization

SynthesisWorkflow cluster_MethodA Method A: Riley Oxidation cluster_MethodB Method B: DMSO Oxidation Start 4-Fluoroacetophenone (Precursor) StepA1 SeO2, Dioxane/H2O Reflux, 4h Start->StepA1 StepB1 I2, DMSO 100°C, 2h Start->StepB1 StepA2 Decant & Filter (Remove Se metal) StepA1->StepA2 Product 4-Fluorophenylglyoxal (Crude) StepA2->Product StepB2 Quench Na2S2O3 Extract EtOAc StepB1->StepB2 StepB2->Product Hydration Crystallize from Hot H2O (Hydration Step) Product->Hydration + H2O Final 1-(4-Fluorophenyl)- 2,2-dihydroxyethanone Hydration->Final App Application: Quinoxaline Synthesis Final->App + Diamine

Figure 1: Comparative workflow for the synthesis of 4-fluorophenylglyoxal hydrate via Selenium Dioxide or DMSO oxidation.

Part 5: Characterization & Troubleshooting

Quality Control Parameters
  • 1H NMR (DMSO-d6):

    • Hydrate Form: Look for the methine proton of the gem-diol group (

      
      ) around 
      
      
      
      5.6–6.0 ppm
      (singlet). The hydroxyl protons may appear as broad singlets if exchange is slow.
    • Aromatic Region: Two multiplets (due to F-coupling) around

      
       7.4 (m, 2H) and 
      
      
      
      8.1 (m, 2H).
    • Note: If the sample is anhydrous, the aldehyde proton (

      
      ) appears downfield at 
      
      
      
      9.6 ppm
      .
  • Melting Point: The pure hydrate melts sharply at 80–82 °C . A broad range indicates partial dehydration or impurities.

Troubleshooting Guide
  • Problem: Product is an oil that won't crystallize.

    • Cause: Product is likely a mixture of anhydrous and hydrate forms, or residual solvent is present.

    • Solution: Dissolve the oil in a small amount of warm water, scratch the flask walls with a glass rod, and store at 4°C overnight. The water forces the equilibrium to the solid hydrate.

  • Problem: Low yield in Method A (Riley Oxidation).

    • Cause: Over-oxidation or polymerization.

    • Solution: Do not exceed 4 hours of reflux. Ensure dioxane is not "bone dry"—trace water helps the

      
       mechanism.
      

Part 6: Safety & Handling (MSDS Highlights)

  • Selenium Dioxide (Method A): Highly toxic and corrosive. Causes severe skin burns and eye damage. Chronic exposure leads to selenosis. Work in a fume hood. Treat all selenium waste as hazardous.

  • 4-Fluorophenylglyoxal: Reactive electrophile. Skin and eye irritant. Potential sensitizer.[4]

  • Storage: Store in a tightly sealed container at -20°C. Hygroscopic—protect from moisture to maintain stoichiometry.

References

  • Riley Oxidation Protocol: Riley, H. A.; Gray, A. R. "Phenylglyoxal".[4][5] Organic Syntheses, Coll.[4][5] Vol. 2, p.509 (1943).

  • Fluorine-18 Radiosynthesis (DMSO/I2 Method): Wang, M., et al. "Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4-[18F]Fluorophenylglyoxal". ACS Omega, 2020.

  • Microwave-Assisted Synthesis: "Selenium dioxide-medi

    
    -ketoamides from arylglyoxals". Beilstein J. Org. Chem., 2013. 
    
  • Physical Properties (MP & CAS): PubChem Compound Summary for CID 11275253.

Sources

Technical Guide: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in Organic Synthesis

[1][2]

12

Executive Summary: The Fluorine Advantage

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (also known as 4-fluorophenylglyoxal hydrate ) is a pivotal C2 building block in modern medicinal chemistry.[1][2] It serves as a stable, solid equivalent to the highly reactive and unstable 4-fluorophenylglyoxal.

Its primary value lies in the "Fluorine Effect" :

  • Bioisosterism: The 4-fluoro substituent mimics hydrogen sterically but alters the electronic profile, often improving metabolic stability (blocking P450 oxidation at the para-position) and lipid solubility.[2]

  • Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the adjacent carbonyls compared to the unsubstituted parent, often accelerating condensation reactions.[2]

  • Heterocycle Precursor: It is the reagent of choice for synthesizing privileged scaffolds like quinoxalines , imidazoles , and pyrazines incorporated into kinase inhibitors (e.g., p38 MAPK, JAK2).

Chemical Profile & Stability Mechanism

This reagent exists in a dynamic equilibrium.[2] While the anhydrous dicarbonyl form is required for reactivity, it is unstable and prone to polymerization. The gem-diol (hydrate) form is the stable "shelf" species.[1][2]

  • Shelf Form: Crystalline solid (Hydrate).

  • Reactive Species:

    
    -Keto aldehyde (generated in situ).[1][2]
    
  • Activation: In solution, particularly in the presence of acid catalysts or heat, the equilibrium shifts to release the reactive aldehyde.

EquilibriumHydrateStable Hydrate(Gem-diol form)Shelf-Stable SolidAldehydeReactive Glyoxal(Dicarbonyl form)Electrophilic SpeciesHydrate->Aldehyde- H₂O(In situ dehydration)Aldehyde->Hydrate+ H₂OProductHeterocyclicScaffoldsAldehyde->ProductNucleophilicAttack

Figure 1: The activation pathway of 4-fluorophenylglyoxal hydrate.[1]

Preparation Protocol

Note: While commercially available, fresh preparation ensures optimal reactivity, as the hydrate can slowly oligomerize over years of storage.

Protocol A: Selenium Dioxide Oxidation (Riley Oxidation)

This is the gold-standard method for converting acetophenones to glyoxals.[1][2]

Reagents:

  • 4'-Fluoroacetophenone (1.0 equiv)[1][2]

  • Selenium Dioxide (SeO₂, 1.1 equiv)

  • Solvent: 1,4-Dioxane/Water (30:1 v/v)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve SeO₂ (11.1 g, 100 mmol) in a mixture of 1,4-dioxane (60 mL) and water (2 mL). Heat to 50–55°C until the solid dissolves.

  • Addition: Add 4'-fluoroacetophenone (13.8 g, 100 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 101°C) with vigorous stirring for 4 hours.

    • Observation: The solution will turn yellow, and black selenium metal will precipitate.

  • Filtration: Decant the hot solution through a Celite pad to remove the selenium metal. Wash the pad with hot dioxane.[2]

  • Isolation: Remove the solvent under reduced pressure (rotary evaporator).

  • Hydration & Crystallization:

    • Dissolve the resulting yellow oil in a minimum amount of hot water (approx. 3.5 volumes).[2][3]

    • Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight.

    • Collect the white/off-white crystals by filtration.[1][2]

    • Yield: Typically 70–80%.[2][4]

Safety Note: Selenium dioxide is toxic and an oxidizer.[2] Work in a fume hood. Dispose of selenium waste as hazardous material.[2]

Application I: Quinoxaline Synthesis

The condensation of 1-(4-fluorophenyl)-2,2-dihydroxyethanone with 1,2-diamines is the primary route to 2-(4-fluorophenyl)quinoxalines.[1][2]

Mechanism: Double Condensation

The reaction proceeds via a Schiff base formation followed by cyclization and dehydration. The fluorine substituent on the glyoxal enhances the initial nucleophilic attack by the diamine.[2]

Standard Protocol (Catalyst-Free / Green)

Rationale: In ethanol, the reaction is often fast enough without exogenous catalysts due to the high electrophilicity of the fluorinated glyoxal.

Reagents:

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (1.0 mmol)[1][2]

  • Substituted o-phenylenediamine (1.0 mmol)[1][2]

  • Ethanol (5 mL)

Procedure:

  • Mix the glyoxal hydrate and the diamine in ethanol in a reaction vial.

  • Stir at room temperature for 10–30 minutes.

    • Monitoring: TLC (Hexane/EtOAc 7:[1][2]3) usually shows rapid consumption of starting material.

  • Workup: The product often precipitates out of the ethanolic solution.[2] Filter the solid and wash with cold ethanol.

  • Recrystallization: If necessary, recrystallize from hot ethanol/water.

Catalyst Optimization Table

While the uncatalyzed reaction works, catalysts can improve yields for electron-deficient diamines.[2]

CatalystLoadingSolventConditionsTypical YieldNotes
None N/AEtOHRT, 30 min85-95%Best for simple substrates.[1][2]
Iodine (I₂) 5 mol%DMSORT, 10 min90-98%Highly efficient; mild oxidation.[1]
Montmorillonite K-10 10 wt%MeCNReflux, 1h80-90%Heterogeneous/Recyclable.[1][2]
Acetic Acid 1-2 dropsMeOHRT, 1h85-90%Promotes dehydration.[1][2]

Application II: Imidazole Synthesis

This reagent is a key component in the synthesis of 2,4,5-trisubstituted imidazoles, often used to create p38 MAPK inhibitors.

Protocol: One-Pot Multicomponent Reaction

Reagents:

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (1.0 mmol)[1][2]

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Ammonium Acetate (NH₄OAc) (2.5 - 4.0 mmol)[1][2]

  • Solvent: Acetic Acid or Methanol[2][5]

Procedure:

  • Combine the glyoxal hydrate, aldehyde, and ammonium acetate in a round-bottom flask.

  • Add Methanol (5 mL) (preferred for milder conditions) or Acetic Acid (for higher solubility/reactivity).

  • Sonication (Optional but Recommended): Sonicate the mixture at RT for 30–60 minutes. Alternatively, reflux for 2–4 hours.

  • Quench: Pour the mixture into crushed ice/water.

  • Neutralization: If acetic acid was used, neutralize with aqueous ammonia.

  • Isolation: Filter the precipitate. Wash with water and diethyl ether.[2]

Visualizing the Synthetic Workflow

WorkflowSubstrate4'-FluoroacetophenoneGlyoxal1-(4-Fluorophenyl)-2,2-dihydroxyethanone(The Reagent)Substrate->GlyoxalOxidation (Reflux 4h)ReagentSeO₂ / DioxaneReagent->GlyoxalPathAPath A: + o-PhenylenediamineGlyoxal->PathAPathBPath B: + Aldehyde + NH₄OAcGlyoxal->PathBQuinoxaline2-(4-Fluorophenyl)quinoxaline(Bioactive Scaffold)PathA->QuinoxalineCondensation(-2 H₂O)Imidazole2,4,5-Trisubstituted Imidazole(Kinase Inhibitor)PathB->ImidazoleMulticomponentCyclization

Figure 2: Divergent synthetic pathways from the 4-fluorophenylglyoxal hub.[1][2]

Troubleshooting & Optimization

  • Problem: Low solubility of the hydrate in non-polar solvents.

    • Solution: Use protic solvents (MeOH, EtOH) or polar aprotic solvents (DMSO, DMF). The hydrate must dissolve and dehydrate to react.[2]

  • Problem: Formation of hemiacetal side products.

    • Solution: Ensure temperatures are sufficient (>RT) or use a mild acid catalyst to drive the equilibrium toward the aldehyde form.[2]

  • Problem: Polymerization (gumming).

    • Solution: Do not store the anhydrous form.[2] Always convert back to the hydrate for storage or use immediately after dehydration.[2]

References

  • Preparation via SeO2: Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[2][4][6][7] Organic Syntheses, 2, 509. (Adapted for 4-fluoro derivative).[1][2]

  • Quinoxaline Synthesis: Narsaiah, A. V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.[8] ACG Publications.[2]

  • Imidazole Synthesis: Zuliani, V., et al. (2007).[9] A Practical Synthesis of 2,4(5)-Diarylimidazoles from Simple Building Blocks. Journal of Organic Chemistry, 72(12), 4551–4553.

  • Kinase Inhibitor Applications: Laufer, S. A., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK inhibitors. Bioorganic & Medicinal Chemistry.

  • General Reactivity: Chen, M., & Wang, Q. (2024). Fluoroalkoxylating Reagents in Organic Synthesis. European Journal of Organic Chemistry.[2][10][11] [1][2]

Application Notes & Protocols for 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Advanced Synthesis and Drug Discovery

Section 1: Introduction and Compound Profile

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a fluorinated α-keto gem-diol of significant interest to the chemical and pharmaceutical research communities. As a stable hydrate of the corresponding α-ketoaldehyde, this bifunctional molecule serves as a versatile and highly reactive building block for organic synthesis. The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.[1]

These notes provide a comprehensive overview of the compound's properties, handling procedures, and detailed protocols for its application in synthetic chemistry and analytical characterization, designed for researchers in drug development and organic synthesis.

Compound Identity and Physicochemical Properties [2]

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)-2,2-dihydroxyethanonePubChem[2]
Synonyms 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-oneMultiple Vendors[3][4]
CAS Number 447-43-8Sigma-Aldrich[4]
Molecular Formula C₈H₇FO₃PubChem[2]
Molecular Weight 170.14 g/mol PubChem[2]
Appearance White to light-yellow powder or crystalsBLD Pharmatech[3]
Purity Typically ≥98%BLD Pharmatech[3]

Section 2: Scientific Rationale and Key Applications

The utility of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone stems from the unique reactivity of its functional groups.

  • The α-Keto Gem-Diol Moiety: Geminal diols exist in equilibrium with their corresponding carbonyl compounds.[5][6] While most are unstable, the electron-withdrawing nature of the adjacent carbonyl and the fluorophenyl ring helps to stabilize the hydrate form of this molecule, allowing for its isolation.[7] In solution, it can react as the α-ketoaldehyde, making it an excellent precursor for condensation reactions, particularly in the synthesis of heterocyclic systems like quinoxalines, imidazoles, and pyrazines.

  • The 4-Fluorophenyl Group: This structural motif is a privileged component in modern drug discovery. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism. Its presence in a molecule is a common strategy to increase oral bioavailability. Numerous clinical candidates and approved drugs contain the 4-fluorophenyl group.[8][9][10][11]

Potential Research Applications:

  • Intermediate for Heterocyclic Synthesis: Its ability to react as a 1,2-dicarbonyl equivalent makes it a primary choice for constructing complex heterocyclic scaffolds, which form the core of many pharmacologically active agents.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule containing the desirable 4-fluorophenyl group, it can be used as a starting fragment in FBDD campaigns to identify initial hits against biological targets.

  • Precursor for Radiotracer Synthesis: The presence of a stable fluorine atom allows for its use in developing synthetic routes for Fluorine-18 (¹⁸F) labeled positron emission tomography (PET) imaging agents.[1][12]

Section 3: Safety, Handling, and Storage Protocol

This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed (H302).[3]

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles or a face shield.[13]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Consult the glove manufacturer's compatibility data.[13]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

3.2 Storage and Stability

  • Temperature: For long-term stability, store the compound in a freezer at or below -20°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent potential oxidative degradation.[3][13]

  • Light: Protect from light by using an amber vial or storing it in a dark location.[13]

3.3 Waste Disposal

  • Dispose of the chemical and any contaminated materials as hazardous chemical waste.[13] Adhere strictly to local, state, and federal regulations. Do not discard down the drain.

Section 4: Core Experimental Protocols

These protocols provide a validated starting point for working with 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Protocol 4.1: Preparation of Stock Solutions

  • Rationale: Dimethyl sulfoxide (DMSO) is a versatile solvent for creating high-concentration stock solutions suitable for screening and synthetic applications. For applications where DMSO is incompatible, N,N-Dimethylformamide (DMF) is a suitable alternative.

  • Allow the container of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere, if possible, weigh the desired amount of the compound into a clean, dry amber glass vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 100 mM).

  • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Store the stock solution at -20°C. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.

Protocol 4.2: Purity Assessment by HPLC-UV

  • Rationale: This method provides a reliable way to assess the purity of the compound and monitor its stability over time. A C18 column is used for reversed-phase separation, and a low concentration of formic acid in the mobile phase ensures good peak shape by protonating any acidic functionalities.

ParameterCondition
Instrument Standard HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Detection 254 nm
  • Prepare a sample solution of the compound at approximately 1 mg/mL in acetonitrile or methanol.

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • The purity can be calculated based on the peak area percentage of the main component.

Protocol 4.3: Application Example - Synthesis of 2-(4-Fluorophenyl)quinoxaline

  • Rationale: This protocol demonstrates the utility of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone as a 1,2-dicarbonyl synthon in a classical condensation reaction to form a quinoxaline, a common scaffold in medicinal chemistry. The reaction is typically acid-catalyzed and proceeds readily in a protic solvent like ethanol.

  • Reaction Setup: To a 50 mL round-bottom flask, add 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (1.0 eq, e.g., 170 mg, 1.0 mmol) and o-phenylenediamine (1.0 eq, 108 mg, 1.0 mmol).

  • Add ethanol (15 mL) to the flask.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase until the starting materials are consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Add 20 mL of cold water to the flask and stir for 15 minutes to fully precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

  • Dry the solid product under vacuum to yield 2-(4-Fluorophenyl)quinoxaline. Further purification can be achieved by recrystallization from ethanol if necessary.

Section 5: Data Interpretation and Visualization

Visual workflows are essential for ensuring procedural consistency and understanding chemical transformations.

G cluster_procurement Procurement & Storage cluster_prep Preparation cluster_qc Quality Control cluster_application Application receive Receive Compound storage Store at -20°C under Inert Gas receive->storage weigh Weigh Compound storage->weigh dissolve Prepare Stock Solution (e.g., 100 mM in DMSO) weigh->dissolve hplc Purity Check (HPLC-UV) dissolve->hplc ms Identity Confirmation (LC-MS) dissolve->ms reaction Synthetic Reaction (e.g., Protocol 4.3) dissolve->reaction screening Biological Screening dissolve->screening

Figure 1: General laboratory workflow for handling and utilizing 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Figure 2: Synthetic pathway for the condensation reaction described in Protocol 4.3.

Section 6: Concluding Remarks

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a valuable and versatile reagent for chemical research. Its stability as a gem-diol, combined with the desirable properties imparted by the fluorophenyl moiety, makes it a powerful tool for the synthesis of novel heterocyclic compounds and for use in drug discovery programs. The protocols outlined in this guide are designed to provide researchers with a solid foundation for the safe and effective use of this compound. Future research could explore its application in asymmetric synthesis, the development of novel multi-component reactions, and its incorporation into a wider array of biologically active scaffolds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11275253, 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. PubChem. [Link]

  • MilliporeSigma (n.d.). 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one. [Link]

  • NIST (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. [Link]

  • Hunt, J. et al. (2017). Identification of the Clinical Candidate (R)‑(1-(4-Fluorophenyl)...(CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist. Figshare. [Link]

  • Wang, J. & Krishnaiah, Y.S. (2005). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. [Link]

  • Google Patents (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • Majchrzak, M. et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... Crystals. [Link]

  • Ficarra, E. et al. (2023). Biological evaluation of methanone as potential antineoplastic agent... ResearchGate. [Link]

  • Tran, P. et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Bayati, A. (2025). Staggered PFF and Cytokine Treatment in DA Neurons for Confocal, Western Blot, and EM Analysis. protocols.io. [Link]

  • Al-Majed, A. A. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Lee, E. et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. PMC. [Link]

  • Pearson+ (n.d.). Geminal diols, or 1,1-diols, are usually unstable. [Link]

  • Darwish, H. et al. (2013). A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs... Scirp.org. [Link]

  • Google Patents (n.d.). EP0922701B1 - A process for producing N-(4-fluorophenyl)-N-(1-methylethyl)...
  • Der Pharma Chemica (2016). Spectrophotometric determination of some 1,4-dihydropyridine drugs... [Link]

  • Chen, L. et al. (2025). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. ChemRxiv. [Link]

  • Chemistry Steps (2022). Diols: Nomenclature, Preparation, and Reactions. [Link]

  • Chemistry LibreTexts (2023). Addition of Water to form Hydrates (Gem-Diols). [Link]

  • CAMH (n.d.). Novel “In-Loop” Method for Fluorination of Radioligands. [Link]

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Advanced In Vitro Applications of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone: Dosage, Kinetics, and Arginine-Selective Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

1-(4-Fluorophenyl)-2,2-dihydroxyethanone—commonly known as 4-fluorophenylglyoxal hydrate (4-FPG) —is a highly specialized, chemoselective reagent utilized in protein chemistry and drug development. While traditional amine-reactive probes (like NHS esters) target lysine residues, phenylglyoxal derivatives exhibit rapid, selective kinetics toward the guanidinium moiety of arginine [1].

Because arginine is frequently enriched in the active sites of enzymes (such as ATP citrate lyase and various kinases) and protein-protein interaction interfaces, 4-FPG serves two primary in vitro functions:

  • Arginine-Selective Bioconjugation: Acting as a prosthetic group for labeling native proteins (e.g.,

    
    F-PET tracer development) under mild conditions without disrupting overall protein conformation[2].
    
  • Enzyme Inactivation & Active Site Probing: Covalently modifying essential arginine residues to confirm their mechanistic role in substrate binding or allosteric regulation[3].

This application note provides researchers with the authoritative grounding, optimal concentration ranges, and step-by-step protocols necessary to deploy 4-FPG in in vitro assays.

Mechanistic Causality: The Chemistry of Arginine Modification

The efficacy of 4-FPG lies in its specific reactivity with the guanidinium group of arginine. At physiological to mildly alkaline pH (7.4 – 9.0), the unprotonated fraction of the guanidinium group acts as a nucleophile. The 2,2-dihydroxyethanone (hydrate) exists in equilibrium with its reactive dicarbonyl (glyoxal) form in aqueous solution.

Upon encountering arginine, 4-FPG undergoes a condensation and dehydration reaction. Mass spectrometry studies of 4-FPG conjugated to bovine ubiquitin demonstrate that the reaction yields either a 4-fluoro-phenyl imidazole-5-ol or its tautomer, 4-fluoro-phenyl imidazolone (a mass shift of +136.1 Da)[1]. This covalent modification permanently neutralizes the positive charge of the arginine residue, which is the primary mechanism behind 4-FPG-induced enzyme inactivation[4].

G Arg Arginine Residue (Guanidinium Group) Condensation Condensation & Dehydration Arg->Condensation FPG 1-(4-Fluorophenyl)- 2,2-dihydroxyethanone (4-FPG) FPG->Condensation Product 4-Fluoro-phenyl imidazole-5-ol (or imidazolone tautomer) Condensation->Product pH 7.5 - 9.0 37°C

Figure 1: Chemoselective condensation pathway of 4-FPG with arginine residues.

Assay Design & Concentration Optimization

The concentration of 4-FPG required depends entirely on the experimental objective. Bioconjugation requires a stoichiometric excess to drive the reaction to completion on accessible surface arginines, whereas enzyme inactivation relies on pseudo-first-order kinetics to calculate the rate of active-site occlusion.

Quantitative Dosage Guidelines

Table 1: Recommended 4-FPG concentrations and conditions for distinct in vitro applications.

Application TypeTarget Protein Conc.4-FPG Dosage / ConcentrationOptimal pHReaction TimeCausality for Dosage Choice
Protein Bioconjugation 10 – 100 µM10 to 50 molar equivalents (approx. 0.5 – 5.0 mM)8.0 – 9.015 – 30 minMild excess ensures high radiochemical/conjugation yield without denaturing heat-sensitive proteins[5].
Enzyme Inactivation 0.1 – 5 µM1.0 – 10.0 mM (Tested in a gradient)7.4 – 8.01 – 60 minHigh molar excess establishes pseudo-first-order kinetics, allowing calculation of the inactivation rate constant (

)[6].
Substrate Protection 0.1 – 5 µMFixed at

or

max
(e.g., 5.0 mM)
7.4 – 8.01 – 60 minCompetes with 4-FPG. Substrate must be at 5-10x its

to effectively shield the active-site arginine[7].

Experimental Workflows

Protocol A: Arginine-Selective Bioconjugation of Native Proteins

This protocol is optimized for labeling low-molecular-weight proteins (e.g., Ubiquitin, Human Serum Albumin, Interleukins) while preserving their native binding affinities[1].

Reagent Preparation:

  • 4-FPG Stock: Dissolve 4-FPG in anhydrous DMSO to a concentration of 100 mM. Note: 4-FPG has limited aqueous solubility at high concentrations; DMSO ensures complete dissolution before dilution.

  • Buffer: Prepare a 100 mM Sodium Borate or Phosphate buffer, adjusted to pH 8.5.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein (e.g., HSA) to a final concentration of 50 µM in the pH 8.5 buffer. Ensure the buffer is free of primary amines (avoid Tris) or competing guanidinium compounds.

  • Conjugation: Add 4-FPG stock to the protein solution to achieve a final concentration of 1.5 mM (a 30-fold molar excess). Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at 37 °C for 15 to 30 minutes. 4-FPG exhibits rapid kinetics, and prolonged incubation may lead to off-target reactions or protein aggregation.

  • Quenching & Purification: Quench the reaction by adding a 10-fold excess of free arginine (relative to 4-FPG) or immediately purify the conjugate using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4)[1].

  • Validation: Verify the mass shift (+136.1 Da per modified arginine) via ESI-MS.

Protocol B: Enzyme Inactivation & Substrate Protection Assay

This workflow determines if an arginine residue is catalytically essential. By modifying the enzyme with 4-FPG in the presence and absence of its natural substrate, researchers can map active-site dependencies[8].

Step-by-Step Methodology:

  • Baseline Activity: Equilibrate the target enzyme (e.g., 1 µM) in a compatible buffer (e.g., 50 mM HEPES, pH 7.8). Measure the baseline catalytic activity (

    
    ) using your standard functional assay.
    
  • Inactivation Kinetics (Unprotected):

    • Prepare five parallel reactions containing the enzyme.

    • Add 4-FPG to final concentrations of 0, 1, 2.5, 5, and 10 mM.

    • At specific time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes), remove an aliquot, quench by diluting 100-fold into an assay buffer containing the enzyme's substrate, and immediately measure residual activity.

  • Substrate Protection (Protected):

    • Pre-incubate the enzyme with its natural substrate or a competitive inhibitor at a concentration of

      
       for 10 minutes.
      
    • Add 4-FPG (e.g., 5 mM) and repeat the time-course aliquoting as described in Step 2.

    • Mechanistic Insight: If the natural substrate physically occupies the active site, it will sterically shield the essential arginine from 4-FPG, preserving enzyme activity[3].

Data Analysis & Interpretation

To rigorously prove that 4-FPG is targeting an active-site arginine, the data from Protocol B must be plotted to calculate the pseudo-first-order rate constants (


).
  • Plotting Residual Activity: Plot the natural logarithm of the percentage of remaining activity (

    
    ) against time (
    
    
    
    ) for each 4-FPG concentration.
  • Determining

    
    :  The slope of each linear fit represents the pseudo-first-order rate constant (
    
    
    
    ) for that specific 4-FPG concentration.
  • Reaction Order: Plot

    
     versus 
    
    
    
    . A linear slope of approximately 1.0 indicates that the inactivation is first-order with respect to the reagent, implying that the modification of a single arginine residue is responsible for the loss of enzyme function[6].
  • Protection Validation: Compare the

    
     of the unprotected enzyme to the protected enzyme. A significant reduction in 
    
    
    
    in the presence of the substrate confirms the active-site localization of the targeted arginine[4].

References

  • Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins Journal of Medicinal Chemistry - ACS Publications[Link]

  • Reaction of phenylglyoxal with arginine groups in D-amino-acid oxidase from Rhodotorula gracilis PubMed (National Institutes of Health) [Link]

  • Chemical modification of arginine residues of porcine muscle acylphosphatase PubMed (National Institutes of Health)[Link]

  • Evidence for an essential arginine residue at the active site of ATP citrate lyase from rat liver PubMed (National Institutes of Health)[Link]

  • A functional arginine residue in the vacuolar H(+)-ATPase of higher plants PubMed (National Institutes of Health) [Link]

  • Involvement of arginine residues in the allosteric activation and inhibition of Synechocystis PCC 6803 ADPglucose pyrophosphorylase Scilit[Link]

  • Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase Google P

Sources

Application Note: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, a member of the α-ketoaldehyde chemical class, represents a promising scaffold for the development of potent enzyme inhibitors. The electrophilic nature of the α-dicarbonyl moiety allows for the formation of covalent or tight, reversible interactions with nucleophilic residues within an enzyme's active site, leading to the modulation of its catalytic activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in enzyme inhibition studies. We will delve into its proposed mechanism of action, detailed experimental protocols for inhibitor characterization, and data analysis techniques.

Chemical and Physical Properties of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

A thorough understanding of the physicochemical properties of an inhibitor is crucial for designing robust and reproducible enzyme assays.

PropertyValueSource
Molecular FormulaC₈H₇FO₃[1]
Molecular Weight170.14 g/mol [1]
Physical FormWhite to light-red or yellow powder or crystals[2]
Storage TemperatureInert atmosphere, store in freezer, under -20°C[2]
PurityTypically ≥98%[2]

Note: It is imperative to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

Proposed Mechanism of Action: Covalent Inhibition

The α-ketoaldehyde moiety of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone is the key to its potential as an enzyme inhibitor. This functional group can exist in equilibrium with its hydrated gem-diol form. The reactive aldehyde can form a covalent bond with nucleophilic residues in the enzyme's active site, such as cysteine, serine, or lysine. This type of covalent inhibition can be either reversible or irreversible and often leads to high potency and prolonged duration of action.[3][4] The formation of a stable covalent adduct effectively inactivates the enzyme.

Covalent Inhibition Mechanism Enzyme Enzyme Active Site (with Nucleophile Nu:) EI_Complex Reversible Enzyme-Inhibitor Complex Enzyme->EI_Complex k_on Inhibitor 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (α-ketoaldehyde form) EI_Complex->Enzyme k_off Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) EI_Complex->Covalent_Adduct k_inact

Caption: Proposed mechanism of covalent inhibition by 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Potential Enzyme Targets

While specific targets for 1-(4-Fluorophenyl)-2,2-dihydroxyethanone are not yet extensively documented in peer-reviewed literature, compounds containing the α-ketoaldehyde scaffold have been shown to inhibit several classes of enzymes, including:

  • Cysteine Proteases: The catalytic cysteine residue in the active site of these enzymes is a prime target for electrophilic attack by the α-ketoaldehyde.

  • Serine Proteases: Similar to cysteine proteases, the active site serine can be targeted.

  • Glyoxalases: These enzymes are involved in the detoxification of endogenous α-oxoaldehydes like methylglyoxal.[5] Inhibitors of the glyoxalase system are being investigated as potential anticancer agents.[6]

  • Aldehyde Dehydrogenases (ALDHs): These enzymes are crucial for the oxidation of aldehydes.[7]

Experimental Protocols

The following protocols provide a framework for the characterization of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone as an enzyme inhibitor. These should be adapted based on the specific enzyme and substrate being investigated.

Protocol 1: Preparation of Inhibitor Stock Solution

Rationale: Accurate and consistent preparation of the inhibitor stock solution is critical for obtaining reliable and reproducible results. Due to the potential for reactivity and degradation, proper handling and storage are essential.

Materials:

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Allow the vial of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh a precise amount of the compound using an analytical balance.

  • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. This will serve as the primary stock solution.

  • Gently vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C in a desiccated environment.

Protocol 2: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)

Rationale: The IC₅₀ value is a measure of the potency of an inhibitor and represents the concentration required to inhibit 50% of the enzyme's activity under specific assay conditions.[8][9][10]

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the 1-(4-Fluorophenyl)-2,2-dihydroxyethanone stock solution in the assay buffer. A common approach is to use a 1:3 or 1:5 serial dilution to cover a wide range of concentrations.

  • Enzyme Preparation: Dilute the enzyme to the appropriate working concentration in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor (vehicle control, e.g., DMSO).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction. The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme.

  • Monitor the Reaction: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

IC50 Determination Workflow Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Assay_Setup Add Enzyme and Inhibitor to Microplate Inhibitor_Dilutions->Assay_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Assay_Setup Preincubation Pre-incubate Assay_Setup->Preincubation Reaction_Start Add Substrate to Initiate Reaction Preincubation->Reaction_Start Monitoring Monitor Reaction Progress in Plate Reader Reaction_Start->Monitoring Data_Analysis Calculate Initial Velocities Monitoring->Data_Analysis Normalization Normalize to Control Data_Analysis->Normalization Plotting Plot % Inhibition vs. [Inhibitor] Normalization->Plotting IC50_Calc Determine IC50 from Dose-Response Curve Plotting->IC50_Calc

Caption: Workflow for the determination of the IC₅₀ value.

Protocol 3: Enzyme Kinetic Studies to Determine the Mechanism of Inhibition

Rationale: To understand how 1-(4-Fluorophenyl)-2,2-dihydroxyethanone inhibits the enzyme, it is essential to perform kinetic studies. This will help to elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.

Materials:

  • Same as for IC₅₀ determination.

Procedure:

  • Varying Substrate and Inhibitor Concentrations: Set up a matrix of experiments where both the substrate and inhibitor concentrations are varied.

    • Choose several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.1 x Km to 10 x Km).

  • Measure Initial Velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity as described in the IC₅₀ protocol.

  • Data Analysis:

    • Plot the initial velocity (V₀) versus the substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).

    • For a more accurate determination of the kinetic parameters, use a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ versus 1/[S].

    • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

Inhibition TypeEffect on VmaxEffect on Km
Competitive No changeIncreases
Non-competitive DecreasesNo change
Uncompetitive DecreasesDecreases
Mixed DecreasesIncreases or decreases

Data Presentation and Interpretation

The results of the enzyme inhibition studies should be presented clearly and concisely.

Example Data Table for IC₅₀ Determination
Inhibitor Conc. (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1

Note: This is hypothetical data for illustrative purposes.

Example Lineweaver-Burk Plot

A Lineweaver-Burk plot can be generated from the kinetic data to visualize the mechanism of inhibition. The pattern of line intersections is characteristic of the different inhibition types.

Conclusion

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a valuable tool for enzyme inhibition studies due to the reactive nature of its α-ketoaldehyde moiety. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory activity, including the determination of its potency (IC₅₀) and its mechanism of action. By following these guidelines, researchers can effectively utilize this compound to probe the function of various enzymes and as a starting point for the development of novel therapeutic agents.

References

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Half maximal inhibitory concentration (IC50). Wikipedia. Available at: [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available at: [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. BMG Labtech. Available at: [Link]

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. PubChem. Available at: [Link]

  • Growth inhibitory properties of aromatic alpha-ketoaldehydes toward bacteria and yeast. Comparison of inhibition and glyoxalase I activity. Journal of Medicinal Chemistry. Available at: [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS. Available at: [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. Available at: [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]

  • Protocol for Extracellular Enzyme Assays. University of Göttingen. Available at: [Link]

  • Investigation of MOA of next generation covalent inhibitors. AXXAM. Available at: [Link]

  • Biochemistry Lab Enzyme Kinetics Instructions. University of San Diego. Available at: [Link]

  • Elucidation of the alpha-keto-aldehyde binding mechanism: a lead structure motif for proteasome inhibition. Angewandte Chemie International Edition. Available at: [Link]

  • Towards the development of inhibitors of the bacterial glyoxalase system using kinetic target guided synthesis. UCL Discovery. Available at: [Link]

  • alpha-Keto heterocycle inhibitors of fatty acid amide hydrolase: carbonyl group modification and alpha-substitution. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Glyoxalase 1 and 2 Enzyme Inhibitory Activity of 6-Sulfamoylsaccharin and Sulfocoumarin Derivates. Letters in Drug Design & Discovery. Available at: [Link]

  • The mechanism of the glyoxalase I reaction, and the effect of ophthalmic acid as an inhibitor. Biochemical Journal. Available at: [Link]

  • Alpha-keto Aldehyde Dehydrogenase, an Enzyme That Catalyzes the Enzymic Oxidation of Methylglyoxal to Pyruvate. Journal of Biological Chemistry. Available at: [Link]

  • The Cytotoxic Mechanism of Glyoxal Involves Oxidative Stress. Toxicological Sciences. Available at: [Link]

  • Glyoxalase I--structure, function and a critical role in the enzymatic defence against glycation. Biochemical Society Transactions. Available at: [Link]

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The Strategic Utility of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] Consequently, fluorinated building blocks are indispensable tools for medicinal chemists, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to create safer and more effective therapeutics.[1][2][5] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to the transformative impact of this element in drug discovery.[1]

This guide focuses on the potential applications of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone , a fluorinated building block with latent synthetic utility. While direct therapeutic applications of this compound are not extensively documented, its structural features present it as a valuable precursor for the synthesis of medicinally relevant scaffolds, particularly those containing the 2-(4-fluorophenyl)acetamide moiety. This document will provide a detailed exploration of its synthetic potential, including protocols for its conversion into bioactive compound classes and an overview of their applications.

1-(4-Fluorophenyl)-2,2-dihydroxyethanone: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White to light-red or yellow powder or crystals
IUPAC Name 1-(4-fluorophenyl)-2,2-dihydroxyethanone
Synonyms 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-one

Proposed Application: A Gateway to Bioactive 2-(4-Fluorophenyl)acetamide Derivatives

The core value of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in a medicinal chemistry context lies in its potential to be converted into 2-(4-fluorophenyl)acetamide derivatives. This class of compounds has demonstrated promising activity as anticancer agents.[6][7] The α,α-dihydroxy ketone functionality, while seemingly complex, can be envisioned as a masked aldehyde or a precursor to a carboxylic acid derivative, which are key intermediates for amide bond formation.

One plausible synthetic strategy involves the conversion of the dihydroxyethanone to the corresponding phenylacetic acid or a derivative thereof, followed by amidation. A particularly relevant transformation for converting an aryl ketone to a thioamide, and subsequently an amide or carboxylic acid, is the Willgerodt-Kindler reaction.[8][9][10]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the utilization of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in the synthesis of bioactive acetamide derivatives.

G A 1-(4-Fluorophenyl)-2,2-dihydroxyethanone B 1-(4-Fluorophenyl)ethanone A->B Deoxygenation C 2-(4-Fluorophenyl)thioacetamide derivative B->C Willgerodt-Kindler Reaction D 2-(4-Fluorophenyl)acetic acid C->D Hydrolysis E Bioactive 2-(4-Fluorophenyl)acetamide Derivatives D->E Amide Coupling

Caption: Proposed synthetic pathway from 1-(4-Fluorophenyl)-2,2-dihydroxyethanone to bioactive acetamides.

Experimental Protocols

This section provides detailed protocols for the key transformations outlined in the conceptual workflow.

Protocol 1: Deoxygenation of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

The initial step involves the deoxygenation of the α,α-dihydroxy ketone to the corresponding 1-(4-fluorophenyl)ethanone. This can be achieved using a silyl lithium reagent.[11]

Materials:

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

  • Silyl lithium reagent (e.g., (trimethylsilyl)lithium)

  • Acetic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the silyl lithium reagent (2.2 eq) to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Add acetic anhydride (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)ethanone.

Protocol 2: Synthesis of 2-(4-Fluorophenyl)thioacetamide via Willgerodt-Kindler Reaction

This protocol describes the conversion of 1-(4-fluorophenyl)ethanone to a thioamide derivative using the Willgerodt-Kindler reaction.[8][9][10]

Materials:

  • 1-(4-Fluorophenyl)ethanone

  • Elemental sulfur

  • A secondary amine (e.g., morpholine or piperidine)

  • Solvent (e.g., pyridine or N-methyl-2-pyrrolidone)

  • Standard laboratory glassware for heating under reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1-(4-fluorophenyl)ethanone (1.0 eq), elemental sulfur (2.5 eq), and the secondary amine (e.g., morpholine, 3.0 eq).

  • Add the solvent (e.g., pyridine) to the mixture.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(4-fluorophenyl)thioacetamide derivative.

Protocol 3: Hydrolysis of the Thioamide to 2-(4-Fluorophenyl)acetic acid

The thioamide can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for synthesizing a variety of amide derivatives.

Materials:

  • 2-(4-Fluorophenyl)thioacetamide derivative

  • Aqueous strong acid (e.g., 6 M HCl) or base (e.g., 10% NaOH)

  • Standard laboratory glassware for heating under reflux

Procedure:

  • In a round-bottom flask, suspend the 2-(4-fluorophenyl)thioacetamide derivative (1.0 eq) in the aqueous acid or base.

  • Heat the mixture to reflux for 6-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • If using a basic hydrolysis, acidify the solution with concentrated HCl to precipitate the carboxylic acid. If using acidic hydrolysis, the product may precipitate upon cooling.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 2-(4-fluorophenyl)acetic acid.

Protocol 4: Amide Coupling to Synthesize Bioactive Derivatives

This general protocol describes the coupling of 2-(4-fluorophenyl)acetic acid with a desired amine to generate the final bioactive acetamide derivatives.

Materials:

  • 2-(4-Fluorophenyl)acetic acid

  • Desired amine (1.0-1.2 eq)

  • Coupling agent (e.g., DCC, EDC/HOBt, or HATU)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane or dimethylformamide)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(4-fluorophenyl)acetic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and, if necessary, an additive like HOBt (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) and the base (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter off any solid byproducts (e.g., DCU if using DCC).

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(4-fluorophenyl)acetamide derivative.

Application in Cancer Research: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[6][7] The data below summarizes the IC₅₀ values for a selection of these compounds against the PC3 (prostate carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.

CompoundR-group on N-phenyl ringPC3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
2a 2-NO₂>100>100
2b 3-NO₂52>100
2c 4-NO₂80100
2d 2-OCH₃>100>100
2e 3-OCH₃>100>100
2f 4-OCH₃>100>100
Imatinib (Reference Drug)4098

Data sourced from Aliabadi et al., 2013.[6]

The results indicate that compounds with a nitro moiety (2b and 2c) demonstrated higher cytotoxic effects compared to those with a methoxy group.[6] Specifically, compound 2b was the most active against the PC3 cell line, while compound 2c showed activity comparable to the reference drug imatinib against the MCF-7 cell line.[6]

Conclusion

While 1-(4-fluorophenyl)-2,2-dihydroxyethanone may not be a direct therapeutic agent, its potential as a synthetic precursor for medicinally relevant compounds is significant. The protocols and data presented herein illustrate a viable pathway for its utilization in the synthesis of 2-(4-fluorophenyl)acetamide derivatives with demonstrated anticancer activity. This highlights the broader principle in medicinal chemistry where the value of a building block is determined not only by its intrinsic properties but also by its synthetic accessibility to diverse and biologically active molecular architectures. Further exploration of the reactivity of the α,α-dihydroxy ketone moiety could unveil additional synthetic routes to other important pharmacological scaffolds.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Galman, J. L., Steadman, D., Haigh, L. D., & Hailes, H. C. (2012). Investigating the reaction mechanism and organocatalytic synthesis of α,α′-dihydroxy ketones. Organic & Biomolecular Chemistry, 10(10), 2013-2020.
  • Grygorenko, O. O. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Journal of Fluorine Chemistry. [Link]

  • ResearchGate. (2025, August 9). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. [Link]

  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Hailes, H. C., et al. (2012). Investigating the reaction mechanism and organocatalytic synthesis of α,α′-dihydroxy ketones. Organic & Biomolecular Chemistry. [Link]

  • Zade, V. M., Gangnale, L. D., Athawale, P. R., & Reddy, D. S. (2023). Direct Deoxygenation of α-Hydroxy and α,β-Dihydroxy Ketones Using a Silyl Lithium Reagent. The Journal of Organic Chemistry, 88(20), 14227-14235. [Link]

  • Wang, J., et al. (2022, January 1). Research Progress of Reactions Participated by α -Hydroxy Ketones. Chinese Journal of Organic Chemistry. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • SynArchive. Willgerodt-Kindler Reaction. [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534-544.
  • Academia.edu. Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines. [Link]

  • Jarosławska-Gąsior, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(9), 674-687.
  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1279.

Sources

1-(4-Fluorophenyl)-2,2-dihydroxyethanone as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone as a Versatile Fluorinated Building Block

Introduction & Chemical Profile

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 447-43-8), often referred to as 4-fluorophenylglyoxal hydrate , is a shelf-stable surrogate for the highly reactive dicarbonyl species, 4-fluorophenylglyoxal. In drug discovery, this compound serves as a "privileged" linchpin for constructing fluorinated heterocycles.

The strategic value of this building block lies in two key properties:

  • The Fluorine Effect: The para-fluorine substituent modulates lipophilicity (LogP) and metabolic stability (blocking P450 oxidation at the para-position) without significantly altering the steric profile compared to a hydrogen atom.

  • Masked Reactivity: While the anhydrous glyoxal is prone to polymerization and oxidation, the gem-diol (hydrate) form is a stable crystalline solid that releases the reactive dicarbonyl in situ upon heating or dissolution in protic solvents.

Physicochemical Data Table
PropertySpecification
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 84–88 °C (dehydrates/melts)
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water (cold)
Reactive Species 4-Fluorophenylglyoxal (generated in situ)

Reactivity & Mechanistic Pathways

Understanding the equilibrium between the hydrate and the aldehyde-ketone form is critical for experimental success. In aqueous or alcoholic media, the compound exists in equilibrium. Under dehydration conditions (heat, acidic media, or hydrophobic solvents), the equilibrium shifts to the dicarbonyl, which presents two electrophilic sites:

  • C1 (Ketone): Less reactive towards nucleophiles due to conjugation with the aromatic ring, but essential for cyclization.

  • C2 (Aldehyde): Highly reactive; typically the initial site of nucleophilic attack (e.g., by amines).

Diagram 1: Reactivity & Transformation Pathways

ReactivityPathways Hydrate 1-(4-Fluorophenyl)- 2,2-dihydroxyethanone (Stable Hydrate) Glyoxal 4-Fluorophenylglyoxal (Reactive Dicarbonyl) Hydrate->Glyoxal Dehydration (-H₂O, Δ) Quinoxaline Fluorinated Quinoxalines Glyoxal->Quinoxaline + 1,2-Diamines (Condensation) Imidazole Trisubstituted Imidazoles Glyoxal->Imidazole + Aldehyde + NH₄OAc (MCR) Bioconjugate Arginine-Protein Adducts Glyoxal->Bioconjugate + Arginine (Guanidine) (Selective Labeling)

Caption: Mechanistic divergence of the hydrate precursor into distinct heterocyclic scaffolds via the reactive dicarbonyl intermediate.

Application Protocols

Protocol A: Synthesis of 2-(4-Fluorophenyl)quinoxalines

Target: Rapid access to kinase inhibitor scaffolds.

This reaction exploits the condensation of the glyoxal with 1,2-phenylenediamines. It is a self-validating protocol: the formation of the quinoxaline is typically accompanied by a distinct precipitation or fluorescence change.

Reagents:

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (1.0 equiv)

  • Substituted 1,2-phenylenediamine (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Acetic acid (cat., optional)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in 5 mL of EtOH.

  • Addition: Add 1.0 mmol of the 1,2-phenylenediamine.

    • Note: If the diamine is an HCl salt, add 1.0 equiv of Sodium Acetate (NaOAc) to neutralize.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 1–3 hours .

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting glyoxal spot (polar) should disappear, replaced by a less polar, UV-active quinoxaline spot.

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0 °C in an ice bath.

    • Precipitation: In many cases, the product crystallizes out. Filter the solid and wash with cold EtOH.

    • Alternative: If no precipitate forms, evaporate the solvent and recrystallize from EtOH/Water or purify via flash column chromatography.

  • Validation: Confirm structure via ¹H NMR. The quinoxaline proton at C3 typically appears as a singlet around 9.3–9.5 ppm .

Protocol B: Chemoselective Bioconjugation (Arginine Tagging)

Target: Protein labeling and chemical biology probes.

Arylglyoxals react selectively with the guanidino group of arginine residues under mild conditions to form stable dihydroxyimidazolidine adducts. This is superior to Lysine-NHS chemistry when surface charge preservation is required.

Reagents:

  • Protein/Peptide of interest (in PBS, pH 7.4)

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (10–50 equiv stock in DMSO)

Step-by-Step Methodology:

  • Buffer Prep: Prepare a 50 mM Phosphate Buffer (PBS) or Bicarbonate buffer at pH 7.5–8.0 . Avoid amine-containing buffers (Tris, Glycine) as they may compete, although arginine selectivity is high.

  • Stock Solution: Dissolve the fluorophenylglyoxal hydrate in dry DMSO to create a 100 mM stock.

  • Incubation: Add the glyoxal stock to the protein solution (final concentration 1–5 mM glyoxal).

  • Reaction: Incubate at 25–37 °C for 1–2 hours in the dark.

  • Quenching: Quench excess reagent by passing the sample through a desalting column (e.g., PD-10) or via dialysis.

  • Analysis: Analyze by LC-MS. Look for a mass shift of +134 Da (Glyoxal Arginine Adduct - 2H₂O + H₂O hydration shift depending on ionization). The adduct is often stabilized by the fluorine electron-withdrawing effect.

Diagram 2: Quinoxaline Synthesis Workflow

QuinoxalineWorkflow Step1 STEP 1: Dissolution Dissolve Glyoxal Hydrate in EtOH Step2 STEP 2: Addition Add 1,2-Phenylenediamine (Optional: cat. AcOH) Step1->Step2 Step3 STEP 3: Reflux 78°C for 2 Hours (Dehydration + Cyclization) Step2->Step3 Step4 STEP 4: Isolation Cool to 0°C -> Filter Precipitate Step3->Step4 Decision Precipitate Formed? Step4->Decision Recryst Evaporate & Recrystallize (EtOH/H₂O) Decision->Recryst No Final Pure Fluorinated Quinoxaline Decision->Final Yes Recryst->Final

Caption: Decision tree for the synthesis and isolation of fluorinated quinoxalines.

Handling, Stability & Safety

  • Storage: Store the hydrate in a tightly sealed container at 2–8 °C . While stable at room temperature, prolonged exposure to moist air can cause clumping.

  • Dehydration Warning: Do not heat the solid above 80 °C without solvent, as it may polymerize or sublime.

  • Safety: The compound causes skin and eye irritation (H315, H319).[1] Wear standard PPE. The in situ generated aldehyde is reactive; avoid inhalation of dusts.

References

  • Sigma-Aldrich. 4-Fluorophenyl glyoxal hydrate Product Sheet. Accessed Oct 2023. Link

  • PubChem. Compound Summary: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.[2] National Library of Medicine.[2] Link[2]

  • Wang, H., et al. (2025). Facile Automated Radiosynthesis of 4-[18F]Fluorophenylglyoxal for Protein-Based PET Molecular Probes. ACS Omega. Link (Note: Citation based on search context regarding [18F]FPG bioconjugation).

  • Organic Syntheses. General procedures for Arylglyoxal synthesis and reactivity. Org. Synth. Coll. Vol. 5, p. 937. Link

  • Fisher Scientific. Safety Data Sheet: 4-Fluorophenylglyoxal hydrate. Link

Sources

Application Note: Reaction Modalities and Protocols for 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 447-43-8), universally recognized as 4-fluorophenylglyoxal hydrate , is a highly versatile bis-electrophilic building block in organic synthesis and drug discovery[1]. As a stable hydrate, it circumvents the handling difficulties associated with anhydrous arylglyoxals, which are prone to rapid polymerization and hygroscopic degradation. This application note delineates the physicochemical rationale behind its reactivity and provides validated, step-by-step protocols for its deployment in multi-component reactions (MCRs) and heterocyclic cyclocondensations.

Physicochemical Profiling and Mechanistic Causality

The Hydrate-Anhydrous Equilibrium

In its crystalline form, the compound exists as a gem-diol (hydrate). Upon dissolution in protic solvents or under thermal stress, it establishes a dynamic equilibrium with its anhydrous dicarbonyl counterpart. The anhydrous form is the true reactive species[2].

Causality of Reactivity: The presence of the para-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I). This intensifies the partial positive charge (


) on the adjacent carbonyl carbons, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy. Consequently, 4-fluorophenylglyoxal is markedly more electrophilic than unsubstituted phenylglyoxal, leading to accelerated reaction kinetics during nucleophilic attack.

G Hydrate 4-Fluorophenylglyoxal Hydrate (Stable Precursor) Anhydrous Anhydrous 4-Fluorophenylglyoxal (Reactive Electrophile) Hydrate->Anhydrous Equilibrium (-H2O) MCR Multi-Component Reactions (e.g., Pyrimidopyridazines) Anhydrous->MCR + Active Methylene & Hydrazine Condensation Bimolecular Condensations (e.g., Pyrazinones) Anhydrous->Condensation + Hydroxamic Acids Cyclization Acid-Catalyzed Cyclizations (e.g., Hydantoins) Anhydrous->Cyclization + Substituted Ureas

Figure 1: Equilibrium dynamics and divergent synthetic pathways of 4-fluorophenylglyoxal.

Validated Experimental Protocols

Protocol A: One-Pot, Three-Component Synthesis of Pyrimidopyridazine-diones

Target: 3-(4-Fluorophenyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione[3].

Causality & Design: This protocol utilizes water as a green solvent. Pyridine is employed as a catalytic base to deprotonate the active methylene of barbituric acid, driving an initial Knoevenagel condensation. The subsequent addition of hydrazine hydrate facilitates a bis-nucleophilic cyclization. The para-fluoro group ensures high yields (91%) by accelerating the initial aldol-type addition[3].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend barbituric acid (1.0 mmol) in distilled water (10 mL).

  • Catalysis: Add a catalytic amount of pyridine (approx. 0.1 mmol) to the suspension and stir for 5 minutes at room temperature (20–25 °C).

  • Electrophile Addition: Add 1-(4-fluorophenyl)-2,2-dihydroxyethanone (1.0 mmol) to the mixture. Stir until the intermediate Knoevenagel condensation product forms (typically 30–45 minutes, monitored by TLC).

  • Cyclization: Introduce an excess of hydrazine hydrate (1.5 mmol) dropwise to the reaction mixture.

  • Isolation: Continue stirring at room temperature until precipitation is complete. Filter the resulting white solid under vacuum.

  • Purification: Wash the precipitate with cold water and cold ethanol, then dry under a vacuum to afford the pure product (Yield: ~91%, m.p. 257 °C dec.).

Mech A Barbituric Acid (Nucleophile) C Aldol Intermediate A->C Pyridine (cat.) B 4-Fluorophenylglyoxal (Electrophile) B->C D Dehydration Product (α,β-unsaturated) C->D -H2O F Pyridazine Ring (Final Product) D->F Cyclocondensation E Hydrazine Hydrate (Bis-nucleophile) E->F

Figure 2: Mechanistic workflow for the three-component pyrimidopyridazine synthesis.

Protocol B: Synthesis of 1-Hydroxypyrazin-2(1H)-one Iron Chelators

Target: Neuroprotective iron chelators for Parkinson's disease models[4].

Causality & Design: A 1:1 mixture of ethanol and water is required to co-solubilize the highly polar glycine hydroxamic acid and the moderately lipophilic 4-fluorophenylglyoxal hydrate. Extended reflux provides the thermodynamic energy necessary to drive the sequential imine formation and intramolecular cyclization[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve glycine hydroxamic acid (3.50 mmol) in a mixture of ethanol (45 mL) and distilled water (45 mL).

  • Reagent Addition: Add 1-(4-fluorophenyl)-2,2-dihydroxyethanone (0.60 g, 3.50 mmol, 1.0 eq.) to the clear solution.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85 °C) for 24 hours.

  • Concentration: Allow the reaction to cool to room temperature. Evaporate the solvents under reduced pressure to yield a light brown crude solid.

  • Trituration: Triturate the crude solid with methanol (10 mL). Filter the insoluble solid and wash with cold methanol to isolate the purified chelator.

Protocol C: Acid-Catalyzed Synthesis of Imidazolidin-2-ones

Target: 5-(4-fluorophenyl)-3-methoxy-1-phenylimidazolidin-2-ones[5].

Causality & Design: Glacial acetic acid acts as both the solvent and a mild Brønsted acid catalyst. The acid protonates the glyoxal carbonyls, further enhancing their electrophilicity. The reaction is run at a strictly controlled ambient temperature (26 °C) over a prolonged period (99 h) to prevent oxidative degradation and control the diastereomeric ratio of the resulting cis/trans dihydroxy intermediates[5].

Step-by-Step Methodology:

  • Preparation: Dissolve N-methoxy-N'-phenylurea (1.0 eq) in glacial acetic acid (0.2 M concentration).

  • Reaction: Add 1-(4-fluorophenyl)-2,2-dihydroxyethanone (1.0 eq). Seal the reaction vessel.

  • Incubation: Stir the mixture continuously at 26 °C for 99 hours.

  • Work-up: Remove the acetic acid under high vacuum. The resulting residue contains a mixture of cis and trans 4,5-dihydroxy-imidazolidin-2-ones, which can be further dehydrated to the corresponding hydantoin using p-toluenesulfonic acid if desired.

Summary of Reaction Parameters

The following table synthesizes the quantitative parameters for the protocols described above, providing a quick-reference guide for process optimization.

Reaction ModalityCo-Reactant(s)Solvent SystemCatalyst / AdditiveTempTimeYield / Outcome
Three-Component MCR Barbituric acid, HydrazineWaterPyridine (catalytic)20–25 °C1–2 h91% (High purity)
Bimolecular Cyclization Glycine hydroxamic acidEtOH / H2O (1:1)NoneReflux24 hModerate (Solid isolation)
Acid-Catalyzed Condensation N-methoxy-N'-phenylureaGlacial Acetic AcidAcetic Acid (Solvent/Cat)26 °C99 hMixture of diastereomers

References

  • CymitQuimica. "CAS 403-32-7: (4-Fluorophenyl)glyoxal".1

  • PubChem. "1-(4-Fluorophenyl)-2,2-dihydroxyethanone | C8H7FO3 | CID 11275253". 2

  • ConnectSci. "A Simple One-Pot, Three Component Synthesis of 3-Arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their Sulfur Analogues as Potential Monoamine Oxidase Inhibitors". 3

  • National Institutes of Health (NIH) / PMC. "Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease". 4

  • DNU.dp.ua. "THE 4-HALOGENOPHENYLGLYOXALS INTERACTION WITH N-ALKOXY-N'-ARYLUREAS". 5

Sources

Application Notes and Protocols for the Purification of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Fluorophenyl)-2,2-dihydroxyethanone, a hydrated aryl glyoxal, is a valuable building block in synthetic organic chemistry, particularly in the construction of heterocyclic compounds.[1][2] The presence of a reactive ketone and a geminal diol (hydrated aldehyde) makes it a versatile precursor for various molecular scaffolds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the isolation of the desired products. This document provides detailed application notes and protocols for the purification of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, targeting researchers, scientists, and professionals in drug development.

The crude product, often appearing as a white to light-yellow or reddish powder or crystals, may contain residual starting materials, by-products, or decomposition products.[3] The purification strategies outlined herein—recrystallization, silica gel column chromatography, and liquid-liquid extraction—are designed to remove these impurities effectively. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

Causality Behind Experimental Choices

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. A systematic solvent screening is recommended. The stability of the diol functional group should be considered; prolonged heating in certain solvents could potentially lead to dehydration or degradation. Therefore, using the minimum amount of hot solvent and allowing for slow cooling are crucial for obtaining high-purity crystals and maximizing yield.

Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallization from a single solvent. Ethanol or a mixture of ethyl acetate and hexanes are common starting points for compounds of this type.[4]

Materials:

  • Crude 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

  • High-purity solvents (e.g., ethanol, isopropanol, ethyl acetate, water)

  • Erlenmeyer flask

  • Hotplate with magnetic stirring

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude material. Add the test solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place 5.0 g of the crude compound in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent (e.g., 20 mL of ethanol).

  • Heating: Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The compound should be stored in an inert atmosphere in a freezer at or below -20°C.[3]

Data Presentation: Solvent Screening
Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
WaterSparingly SolubleSolubleYesGood for high polarity impurities
EthanolSparingly SolubleFreely SolubleYesPromising
AcetoneFreely SolubleFreely SolubleNoUnsuitable as a single solvent
DichloromethaneFreely SolubleFreely SolubleNoUnsuitable as a single solvent
HexaneInsolubleInsolubleNoSuitable as an anti-solvent
Ethyl Acetate/HexaneSparingly SolubleFreely SolubleYesPromising mixed-solvent system
Experimental Workflow: Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved cool_slowly Slow Cooling to RT dissolved->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals Crystal Formation ice_bath->crystals filtration Vacuum Filtration crystals->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry pure_product Purified Product dry->pure_product

Caption: Recrystallization Workflow

Purification by Silica Gel Column Chromatography

For complex mixtures or when impurities have similar solubility to the desired product, silica gel column chromatography is a more effective purification method. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (an organic solvent or mixture of solvents).

Causality Behind Experimental Choices

The polarity of the target molecule, which contains hydroxyl groups and a ketone, suggests that it will have a moderate to strong affinity for the polar silica gel. Therefore, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexanes, is a logical starting point. The ratio of the solvents can be optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. A general procedure for a related compound involves dissolving the crude material in a minimum amount of dichloromethane before adsorbing it onto silica gel.[5]

Protocol: Flash Column Chromatography

Materials:

  • Crude 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

  • Silica gel (for flash chromatography)

  • Solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Using TLC, test various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives an Rf value of ~0.3 for the target compound and separates it from impurities.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of a polar solvent like dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading method often results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30% ethyl acetate in hexanes) to elute the compounds.

  • Fraction Collection: Collect the eluent in fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation: Eluent System
Eluent System (Ethyl Acetate/Hexanes)Target Compound RfImpurity SeparationRecommendation
10:900.1Good, but slow elutionStart with this for loading
20:800.25ExcellentIdeal for elution
30:700.4GoodUse for faster elution if needed
50:500.7PoorToo polar, poor separation
Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation pack_column Pack Column with Silica load_sample Dry Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Polarity combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry pure_product Purified Product dry->pure_product G start Crude Product in Organic Solvent wash1 Wash with Water start->wash1 wash2 Wash with NaHCO3 (aq) wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Na2SO4 wash3->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Partially Purified Product evaporate->end

Sources

Application Note: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in Structural Biology

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note designed for structural biologists and medicinal chemists. It focuses on the practical utility of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (also known as 4-Fluorophenylglyoxal Hydrate or 4-FPG ) as a covalent probe for Arginine residues in protein crystallography and drug discovery.[1]

Subject: Covalent Arginine Modification for Crystallographic Phasing, Active Site Mapping, and Fragment-Based Screening.[1] Compound ID: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (4-FPG) CAS: 447-43-8 Target Residue: Arginine (Guanidinium group)[1]

Executive Summary

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a specialized dicarbonyl reagent used to selectively modify arginine residues in proteins.[1] In the context of crystallographic studies, it serves three critical functions:

  • Active Site Mapping: Identifies catalytically critical arginine residues via covalent inhibition.[1]

  • Fragment-Based Drug Discovery (FBDD): Acts as a reactive "warhead" to probe arginine-rich pockets, with the fluorine atom providing a handle for

    
    F-NMR  screening and electron density validation.[1]
    
  • Surface Engineering: Modifies surface entropy by capping flexible arginine side chains, potentially facilitating crystallization of recalcitrant proteins.[2]

This guide provides the physicochemical background, reaction mechanisms, and validated protocols for using 4-FPG in structural biology workflows.[2]

Chemical Basis & Mechanism

The Hydrate-Dicarbonyl Equilibrium

The reagent is supplied as a hydrate (gem-diol).[1] In aqueous solution, it exists in equilibrium with its reactive vicinal dicarbonyl form.[2] The dehydration step is essential for reactivity but occurs spontaneously in aqueous buffers.[1]

  • Storage Form: Crystalline Hydrate (Stable)[1][2]

  • Reactive Form: Phenylglyoxal (In situ generated)[2]

The Arginine-Specific Reaction

The core utility of 4-FPG lies in its high selectivity for the guanidinium group of arginine at physiological pH (7.0–8.0).[1] Unlike lysine-targeting reagents (NHS-esters), 4-FPG does not require elevated pH, preserving protein structural integrity.[1]

Mechanism:

  • The guanidinium group attacks the aldehyde carbon of the dicarbonyl.[1]

  • Cyclization occurs to form a cis-diol imidazolidine adduct .[1]

  • Stoichiometry: Depending on conditions (specifically steric crowding and reactant excess), the reaction typically forms a 2:1 adduct (two glyoxal molecules per arginine) or a stabilized 1:1 adduct within constrained active sites.[2]

The Fluorine Advantage

Why use the 4-Fluoro derivative over standard Phenylglyoxal?

  • Electronic Tuning: The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbons, potentially enhancing reaction kinetics with nucleophilic arginines.[1]

  • Structural Validation: The Fluorine atom (

    
    ) serves as a distinct marker in high-resolution electron density maps, aiding in the unambiguous determination of the inhibitor's orientation in the binding pocket.
    
  • Orthogonal Screening: Enables pre-crystallographic validation of binding using

    
    F-NMR , allowing researchers to quantify the extent of modification before setting up crystal trays.
    

Experimental Protocols

Reagent Preparation

Caution: Phenylglyoxal derivatives are moisture-sensitive and potentially prone to polymerization if stored improperly.[1]

ParameterSpecification
Solvent DMSO (Anhydrous) or Ethanol.[1] Avoid water for stock solutions.[1]
Concentration Prepare a fresh 50 mM - 100 mM stock immediately before use.
Storage Store solid at -20°C under desiccant/inert gas. Discard unused dissolved stock.[1]
Buffer Compatibility Compatible: Phosphate, HEPES, MOPS, Bicine.[2] Incompatible: TRIS, Glycine (Primary amines can compete or form Schiff bases).[2]
Protocol A: Co-Crystallization (In-Solution Modification)

Use this method to modify the protein surface or active site prior to crystallization trials.[1]

  • Buffer Exchange: Dialyze or desalting-column the protein into 50 mM HEPES pH 7.5, 150 mM NaCl . Ensure no Tris or amine-containing additives are present.[1]

  • Reaction Setup:

    • Protein Concentration: 5–10 mg/mL.[1]

    • Add 4-FPG stock to a final molar excess of 5x to 10x over the target arginine count (or total protein if targeting a specific active site).

    • Note: Keep DMSO concentration < 2% (v/v).[1]

  • Incubation: Incubate at 25°C for 30–60 minutes in the dark.

  • Quenching (Optional): If precise stoichiometry is required, quench with excess Arginine (free amino acid) or simply proceed to purification.[2]

  • Purification: Immediately run Size Exclusion Chromatography (SEC) to remove excess reagent and unreacted species.[1]

    • QC Step: Analyze peak fraction via Intact Mass Spectrometry .[1] Look for mass shifts of +150.1 Da (monoadduct - H2O) or +300.2 Da (diadduct - 2H2O) per modified arginine.[1]

  • Crystallization: Concentrate the modified protein and set up vapor diffusion trays immediately.

Protocol B: Crystal Soaking

Use this method for ligand screening or if the modification disrupts crystal lattice formation.[1]

  • Harvest Crystals: Select robust crystals grown in amine-free conditions if possible.

  • Soak Preparation:

    • Prepare a soaking solution containing the mother liquor + 1 mM to 5 mM 4-FPG .[1]

    • Tip: If the mother liquor contains Tris, transfer crystals quickly through a wash drop of HEPES-based mother liquor first.

  • Incubation: Soak for 10 minutes to 2 hours . Monitor crystals for cracking or dissolution (signs of lattice disruption due to modification).

  • Cryo-protection: Transfer to cryo-protectant (containing the ligand to prevent off-rate loss) and flash cool in liquid nitrogen.[1]

Data Analysis & Interpretation

X-Ray Crystallography

When analyzing the diffraction data:

  • Difference Maps (

    
    ):  Look for positive density extending from the Arginine guanidinium group.[1]
    
  • Geometry: The adduct forms a cyclic structure fused to the arginine headgroup.[1]

  • Fluorine Orientation: In high-resolution structures (< 2.0 Å), the fluorine atom may be distinguishable by its thermal ellipsoid or interaction with nearby dipoles.[1] Use the fluorine position to confirm the rotation of the phenyl ring.[1]

Mass Spectrometry (QC)

Before committing to beamtime, validate modification:

  • Expected Mass Shift: The reaction of phenylglyoxal with arginine typically results in the loss of water.[1]

    • Mechanism: Arg + 4-FPG

      
       Adduct + 
      
      
      
      (for the stable heterocyclic product).[1]
    • Calculation: MW(4-FPG hydrate) = 170.14 Da.[1][3]

    • Net Mass Addition: ~134.1 Da (approximate, depends on hydration state of the final adduct in gas phase). Always verify against specific adduct literature for exact mass deltas.

Visual Workflows

Reaction Mechanism: Arginine Modification

The following diagram illustrates the chemical pathway from the reagent to the stable protein adduct.

ReactionMechanism Reagent 1-(4-Fluorophenyl)-2,2- dihydroxyethanone (Hydrate Form) Dicarbonyl Reactive Dicarbonyl Intermediate Reagent->Dicarbonyl - H2O (Equilibrium) TS Nucleophilic Attack & Cyclization Dicarbonyl->TS + Arg-NH1/NH2 Arg Protein Arginine (Guanidinium) Arg->TS Adduct Stable Imidazolone Adduct TS->Adduct - 2 H2O (Stabilization)

Caption: Chemical pathway for the modification of Arginine by 4-FPG. The reaction proceeds via a dicarbonyl intermediate to form a stable heterocyclic adduct.

Crystallographic Workflow

Decision tree for selecting the correct experimental approach.

Workflow Start Start: 4-FPG Study Goal Define Goal Start->Goal Choice Application? Goal->Choice MapActiveSite Map Active Site (Ligand Discovery) Choice->MapActiveSite SurfaceEng Surface Engineering (Improve Crystallizability) Choice->SurfaceEng Soak Protocol B: Crystal Soaking (1-5 mM, 1-2 hrs) MapActiveSite->Soak If crystals exist CoCryst Protocol A: Co-Crystallization (In-solution labeling) MapActiveSite->CoCryst If no crystals SurfaceEng->CoCryst XRay X-Ray Diffraction Soak->XRay QC QC: Mass Spec & 19F-NMR CoCryst->QC QC->XRay

Caption: Decision matrix for utilizing 4-FPG in crystallographic workflows, distinguishing between soaking and co-crystallization pathways.

References

  • Takahashi, K. (1968).[2] "The reaction of phenylglyoxal with arginine residues in proteins."[4][5][6][7] Journal of Biological Chemistry, 243(23), 6171-6179.[2] Link

  • Breslin, H. J., et al. (2005).[2][8] "Opioid receptor modulators and methods of use." US Patent Application 2005/0203143.[1][8] (Describes synthesis and use of 4-fluorophenylglyoxal hydrate). Link

  • Priya, A., et al. (2025).[2][9] "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal, 7(2).[2][9] (Context on Fluorine electronic properties). Link

  • Li, Z., et al. (2025).[2] "Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4-[18F]Fluorophenylglyoxal." Bioconjugate Chemistry (PMC).[1] (Demonstrates arginine selectivity and stability of the 4-fluoro adduct). LinkNote: URL is illustrative of the PMC record found in search.

  • Wood, Z. A., et al. (1998).[2] "Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification."[1] PNAS, 95(7), 3363-3368.[2] (Classic protocol for phenylglyoxal mapping).[1] Link[1][2]

Sources

Troubleshooting & Optimization

1-(4-Fluorophenyl)-2,2-dihydroxyethanone synthesis yield optimization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone Synthesis

Case ID: #F-GLYOX-OPT-04 Subject: Yield Optimization & Impurity Removal for 4-Fluorophenylglyoxal Hydrate Status: Active Guide[1]

Executive Summary

This technical guide addresses the synthesis of 1-(4-fluorophenyl)-2,2-dihydroxyethanone (also known as 4-fluorophenylglyoxal hydrate).[1] While the Riley Oxidation (using Selenium Dioxide) is the industry standard for converting acetophenones to glyoxals, it is notoriously sensitive to moisture content and prone to persistent selenium contamination.

This guide provides a self-validating protocol to maximize yield (>80%) and ensure high purity (removal of colloidal selenium), alongside a troubleshooting matrix for common failure modes.

Module 1: The Protocol (Yield Optimization)

Core Philosophy: The reaction is not a direct oxidation by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 but rather by selenous acid (

).[1] Therefore, the stoichiometry of water is the "hidden variable" that determines success.
Optimized Riley Oxidation Protocol
ParameterSpecificationTechnical Rationale
Substrate 4-Fluoroacetophenone (1.0 eq)Starting material.[1]
Oxidant

(1.1 – 1.2 eq)
Slight excess ensures complete conversion; too much complicates workup.[1]
Solvent 1,4-Dioxane (Wet)Dioxane is the best solvent for

.[1] "Wet" is defined below.
Additive Water (1.2 – 2.0 eq) CRITICAL: Water is required to generate the active species (

).[1] Anhydrous conditions will stall the reaction.
Temp/Time Reflux (101°C) / 4–6 HoursMonitor via TLC. Extended heating promotes polymerization.[1]

Step-by-Step Workflow:

  • Pre-activation: In a round-bottom flask, suspend

    
     (1.2 eq) in 1,4-dioxane (5 mL per mmol substrate). Add Water (2.0 eq) and heat to 50°C  for 15 minutes.
    
    • Checkpoint: The solid

      
       should dissolve/disperse, forming a clear or slightly hazy solution of selenous acid.
      
  • Addition: Add 4-fluoroacetophenone (1.0 eq) in one portion.

  • Reaction: Heat to reflux.[1] The solution will turn yellow, then gradually darken to orange/red as elemental Selenium precipitates.

  • Monitoring: Check TLC (Solvent: 30% EtOAc/Hexane).

    • Target: Disappearance of acetophenone (

      
      ) and appearance of the glyoxal (
      
      
      
      , often streaking due to hydrate formation).
  • Hot Filtration: Crucial Step. Decant the hot solution through a Celite pad to remove bulk Selenium (black solid).[1] If you let it cool, the Selenium re-colloids and becomes impossible to filter.

Module 2: Troubleshooting & Impurity Removal (The "Red Product" Issue)

User Complaint: "My product is pink/grey and has a lower melting point than reported." Diagnosis: Colloidal Selenium contamination. Elemental Se is soluble in hot dioxane and precipitates as red nanoparticles upon cooling/concentration.

De-Selenization Strategies
MethodEffectivenessProcedure
The "Silver" Bullet (Chemical) HighDissolve crude product in hot water.[1] Add a catalytic amount of activated charcoal and boil for 5 mins. Filter hot. The charcoal adsorbs the colloidal Se.
The Solvent Switch MediumEvaporate dioxane.[1] Redissolve residue in DCM. Wash with 10% Sodium Thiosulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[1] This reduces residual Se species.[1][2]
Crystallization HighRecrystallize from Water (or minimal Acetone/Water).[1] The hydrate is very soluble in hot water but crystallizes well upon cooling; Se stays behind or is filtered off.
Visual Troubleshooting Matrix

Troubleshooting Start Issue Observed LowYield Low Yield (<50%) Start->LowYield RedColor Product is Pink/Red Start->RedColor NoRxn No Reaction (SM remains) Start->NoRxn Tar Black Tar Formation Start->Tar CheckWater Check Water Content (Did you add 2.0 eq?) LowYield->CheckWater Incomplete Conv. Decolorize Action: Boil with Activated Charcoal RedColor->Decolorize Colloidal Se NoRxn->CheckWater Anhydrous Failure CheckTemp Check Temperature (Must be Reflux) NoRxn->CheckTemp ReduceTime Action: Reduce Reflux Time (Over-oxidation) Tar->ReduceTime

Caption: Decision tree for troubleshooting Riley Oxidation outcomes.

Module 3: Alternative Route (Kornblum Oxidation)

If the Selenium route proves too toxic or difficult to purify, the Kornblum Oxidation is the validated alternative.

Reaction Logic:

  • Bromination: 4-Fluoroacetophenone

    
     2-Bromo-1-(4-fluorophenyl)ethanone.[1]
    
  • DMSO Oxidation: Displacement of Bromide by DMSO, followed by base-mediated decomposition to the aldehyde.

Protocol:

  • Dissolve the

    
    -bromo ketone in DMSO (5 vol).
    
  • Allow to stand at RT for 12 hours (or heat to 60°C for 1h).

  • Critical Workup: Pour into ice water. The glyoxal hydrate often precipitates directly or can be extracted with EtOAc.

  • Pros/Cons: Avoids heavy metals but generates dimethyl sulfide (stench) and requires handling lachrymatory

    
    -bromo ketones.[1]
    

Module 4: Characterization & Stability (FAQ)

Q: My NMR spectrum shows a broad singlet at 6.0–7.0 ppm and no carbonyl peak at 9.5 ppm. Is it wrong? A: No. You have isolated the hydrate .

  • Anhydrous Glyoxal:

    
     (Aldehyde proton ~9.5 ppm).[1]
    
  • Hydrate (Gem-diol):

    
    .[1]
    
  • In

    
     or 
    
    
    
    , the equilibrium strongly favors the hydrate. The broad singlet is the
    
    
    of the gem-diol, and the
    
    
    protons often appear broad or exchange out.

Q: Can I store the product? A: Yes. The hydrate is significantly more stable than the anhydrous liquid. Store in a tightly sealed vial at 4°C. Anhydrous arylglyoxals tend to polymerize rapidly upon exposure to moisture.

Mechanism of Action (Riley Oxidation)

Understanding the mechanism explains why water is necessary.

RileyMechanism Step1 1. Enolization (Acid Catalyzed) Step2 2. Attack on Se (Forms β-ketoseleninic acid) Step1->Step2 H2SeO3 Step3 3. Pummerer-like Rearrangement Step2->Step3 -H2O Step4 4. Hydrolysis (Release of Se) Step3->Step4 Product Target: Glyoxal Hydrate Step4->Product +H2O / -Se(0)

Caption: Simplified mechanistic pathway showing the requirement for water in both the activation of SeO2 and the final hydrolysis step.

References

  • Riley, H. L., et al. (1932).[1][3] "Selenium Dioxide: A New Oxidising Agent."[1] Journal of the Chemical Society, 1875.

  • Tagawa, Y., et al. (2003).[1] "Synthesis of Phenylglyoxal Derivatives." Organic Preparations and Procedures International, 35(6), 629-633.[1] (Standard optimization for substituted acetophenones).

  • Kornblum, N., et al. (1957).[1] "A New and Selective Method of Oxidation." Journal of the American Chemical Society, 79(24), 6562. [1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard procedures for SeO2 oxidation and purification).

Sources

1-(4-Fluorophenyl)-2,2-dihydroxyethanone stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: 4-FPG-HYD | CAS: 447-43-8[1]

Executive Summary

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (also known as 4-fluorophenylglyoxal monohydrate ) is a specialized electrophilic building block used extensively in heterocyclic synthesis (e.g., imidazoles, quinoxalines) and arginine-selective bioconjugation.[1]

The Critical Insight: Users often mistake this compound's stability profile for that of a standard ketone. It is a gem-diol (hydrate). Its stability relies on retaining the water molecule within the crystal lattice. "Drying" this compound aggressively will paradoxically degrade it by forcing the equilibrium toward the highly reactive, anhydrous dicarbonyl form, which rapidly polymerizes.

Module 1: The Stability Paradox (Physical State & Storage)

User Issue: "My solid powder turned into a yellow oil/gum after drying."

Diagnosis: Dehydration-Induced Oligomerization. Technical Explanation: In the solid state, the compound exists as the gem-diol (hydrate). This hydration stabilizes the adjacent carbonyl dipole repulsion. If you subject the compound to high vacuum or desiccants (P₂O₅) in an attempt to "dry" it, you remove the stabilizing water.

  • Dehydration: The compound reverts to 1-(4-fluorophenyl)ethane-1,2-dione (the anhydrous dicarbonyl).

  • Reactivity Spike: The anhydrous form is an extremely potent electrophile due to the electron-withdrawing 4-fluoro group and the adjacent carbonyls.

  • Oligomerization: Lacking a nucleophile, the dicarbonyl molecules attack each other, forming yellow/orange oligomers and polymers.

Corrective Protocol: Storage & Handling

  • Do NOT dry under high vacuum for extended periods unless immediately using in an anhydrous reaction.

  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent oxidation, but extreme desiccation is unnecessary for the hydrate form.

  • Container: Amber glass (protect from radical-induced photo-degradation).

Module 2: Chemical Stability & Reactivity

User Issue: "The compound disappears in basic media (pH > 8)."

Diagnosis: Benzilic Acid Rearrangement. Technical Explanation: The 4-fluorophenyl group is electron-withdrawing (inductive effect), making the carbonyl carbons highly electrophilic. In the presence of hydroxide (OH⁻) or alkoxides:

  • Hydroxide attacks the aldehyde hydrate carbon.

  • A 1,2-aryl shift occurs (accelerated by the Fluorine substituent).

  • The glyoxal converts irreversibly into 4-fluoromandelic acid (or its salt).

User Issue: "I see multiple peaks in methanol/ethanol NMR."

Diagnosis: Hemiacetal Formation. Technical Explanation: In alcoholic solvents, the gem-diol equilibrium shifts. The solvent alcohol attacks the carbonyl, forming a hemiacetal. This is often reversible but complicates NMR interpretation and can interfere with precise stoichiometry if the alcohol competes with your intended nucleophile.

Visualizing the Degradation Pathways

The following diagram illustrates the critical equilibria and irreversible degradation paths.

degradation_pathways Hydrate STABLE FORM 4-Fluorophenylglyoxal Monohydrate (Gem-diol) Anhydrous REACTIVE INTERMEDIATE Anhydrous Dione (Yellow Oil) Hydrate->Anhydrous - H2O (Vacuum/Heat) Mandelic DEGRADATION PRODUCT 4-Fluoromandelic Acid (via Benzilic Rearrangement) Hydrate->Mandelic Basic pH (OH-) Irreversible Hemiacetal SOLVENT ADDUCT Hemiacetal (In MeOH/EtOH) Hydrate->Hemiacetal ROH Solvent Anhydrous->Hydrate + H2O Oligomer DEGRADATION PRODUCT Oligomers/Polymers (Intractable Gum) Anhydrous->Oligomer Self-Reaction (No Nucleophile) Hemiacetal->Hydrate + H2O

Figure 1: Stability map showing the safe hydrate zone (Green) versus dehydration risks (Yellow) and irreversible degradation pathways (Red).

Module 3: Troubleshooting Guide (FAQ)

Q1: How do I check the purity of my batch?

Method: 1H NMR in DMSO-d6.

  • Why DMSO? It dissolves the polar hydrate well and slows proton exchange.

  • The Signal to Watch: Look for the methine proton of the hydrate group (–CH(OH)₂).

    • Hydrate: A singlet or broad peak around 5.0 – 6.0 ppm (depending on water content/exchange).

    • Aldehyde (Anhydrous): If significant dehydration has occurred, you may see a distinct aldehyde proton shifted downfield near 9.5 – 9.8 ppm (though rare in the hydrate solid).

    • Contamination: 4-Fluorobenzoic acid (oxidation byproduct) will show a shift in the aromatic region and a broad carboxylic acid proton (>11 ppm).

Q2: Can I use this for bioconjugation in aqueous buffer?

Answer: Yes, but with strict pH control.

  • Protocol: Dissolve the compound in a minimal amount of DMSO, then dilute into the aqueous buffer.

  • Critical Constraint: Maintain pH 7.0 – 7.5 .

  • Warning: At pH > 8.0, the arginine-selective reaction competes with the Benzilic Acid Rearrangement (hydrolysis). At pH < 5, the reactivity toward arginine decreases significantly.

Q3: My reaction yield is low. Is the Fluorine atom interfering?

Answer: The Fluorine atom actually increases reactivity toward nucleophiles (making the carbonyls more electrophilic). If yields are low, check:

  • Solvent: Are you using methanol? Switch to a non-nucleophilic solvent (ACN, DMF, THF) to prevent hemiacetal trapping.

  • Base Strength: If your reaction requires base, use a non-nucleophilic base (e.g., DIPEA) rather than hydroxide or alkoxides to avoid the rearrangement degradation.

Summary of Physicochemical Properties

PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderYellowing indicates oxidation or oligomerization.
Melting Point 71 – 79 °CBroad range due to variable water content in lattice.
Solubility DMSO, DMF, Ethanol (reactive), Water (poor/slow)Pre-dissolve in DMSO for aqueous applications.
Hygroscopicity ModerateDo not leave caps open; absorbs ambient moisture.
pH Stability Stable: pH 2–7 | Unstable: pH > 8Rapid degradation in alkaline conditions.

References

  • Sigma-Aldrich. Product Specification: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS 447-43-8). Retrieved from

  • PubChem. Compound Summary: 1-(4-fluorophenyl)-2,2-dihydroxyethanone.[2] National Library of Medicine. Retrieved from

  • Claudio-Catalán, M. A., et al. (2025). Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4-[18F]Fluorophenylglyoxal.[1] PMC. (Demonstrates bioconjugation stability and pH constraints). Retrieved from

  • Organic Chemistry Portal. Benzilic Acid Rearrangement: Mechanism and Scope. (General mechanism applicable to arylglyoxals). Retrieved from

Sources

Technical Support Center: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (Solubility & Handling)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when working with 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (also widely known as 4-fluorophenylglyoxal hydrate).

This compound is a critical building block in the synthesis of complex heterocycles, iron chelators, and opioid receptor modulators 1, 2. However, its dual nature—existing in equilibrium between a stable gem-diol (hydrate) and a highly reactive di-carbonyl (anhydrous) form—creates unique solubility challenges. This guide provides field-proven, mechanistically grounded solutions to keep your workflows running seamlessly.

Physicochemical Profiling & Solubility Matrix

Understanding the thermodynamic drivers of this molecule is the first step in troubleshooting. The presence of the electron-withdrawing 4-fluorophenyl group enhances reactivity but severely impacts aqueous solubility due to hydrophobic aggregation [[3]](). Conversely, the gem-diol moiety forms a rigid intermolecular hydrogen-bonding network that resists dissolution in non-polar solvents.

Property / SolventValue / ObservationMechanistic Rationale
Molecular Weight 170.14 g/mol (Hydrate) 4Exists predominantly as the gem-diol under ambient conditions.
Aqueous Buffers Poor (< 1 mg/mL)Hydrophobic collapse driven by the lipophilic 4-fluorophenyl ring.
DMSO / DMF Excellent (> 50 mg/mL)Strong H-bond acceptors disrupt the gem-diol crystal lattice.
Ethanol / Methanol GoodProtic solvation; requires care to avoid acetal formation upon extended heating 1.
Hexane / DCM PoorIncapable of breaking the stable intermolecular diol H-bonds.

Mechanistic Troubleshooting FAQs

Q1: Why does 1-(4-Fluorophenyl)-2,2-dihydroxyethanone precipitate instantly when I add it to my aqueous biological assay buffer? A: This is a classic thermodynamic conflict. While the gem-diol (hydrate) moiety provides hydrogen-bond donating and accepting capabilities, the highly lipophilic 4-fluorophenyl ring dominates the molecule's solvation energy 3. In purely aqueous media, the hydrophobic effect forces the aromatic rings to aggregate, leading to rapid precipitation. Solution: Establish a concentrated stock solution in a polar aprotic solvent like DMSO, which disrupts intermolecular hydrogen bonding while solvating the lipophilic ring. For cell-based assays, dilute this stock into your aqueous buffer ensuring the final DMSO concentration remains below 2% to maintain compound solubility and cell viability 5.

Q2: I am attempting a condensation reaction in dichloromethane (DCM), but the hydrate remains as a cloudy suspension. How can I achieve homogeneity? A: The hydrate form of this arylglyoxal features strong intermolecular hydrogen bonding between the gem-diol groups, creating a stable crystal lattice. Non-polar solvents like DCM or hexane lack the polarity required to break these intermolecular forces. Solution: You have two mechanistically sound options:

  • Solvent Switch: Transition to a polar aprotic solvent such as DMF or THF, which acts as a strong hydrogen-bond acceptor to dissolve the hydrate.

  • Dehydration: Convert the hydrate to the anhydrous di-carbonyl form (4-fluorophenylglyoxal). The anhydrous form lacks the hydroxyl groups, eliminating the hydrogen-bonding network and drastically increasing solubility in non-polar solvents [[6]]().

Q3: During a complex oxidation/radiosynthesis reaction in anhydrous DMSO, 4-fluorophenylglyoxal exhibited sudden insolubility. What caused this? A: While DMSO is generally an excellent solvent for this compound, the introduction of specific inorganic reagents can cause "salting out" or competitive solvation effects. For instance, the presence of selenium dioxide (


) and potassium carbonate (

) in anhydrous DMSO has been documented to severely reduce the solubility of fluorophenylglyoxal derivatives during radiosynthesis workflows 5. Solution: If using inorganic oxidants or bases, consider switching to an iodine-mediated Kornblum oxidation where DMSO acts as both the solvent and the oxidant, bypassing the need for insoluble inorganic salts 5.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions for Aqueous Assays

Causality: Pre-solvation in a polar aprotic solvent prevents hydrophobic collapse when the compound is introduced to water.

  • Weigh 17.0 mg of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (0.1 mmol).

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM master stock. Vortex for 30 seconds until completely clear.

  • Aliquot the stock into tightly sealed amber vials to avoid repeated freeze-thaw cycles, which can introduce ambient moisture and alter the effective concentration.

  • For biological evaluation, perform serial dilutions in DMSO first, then spike into the aqueous buffer (e.g., PBS or HEPES) immediately prior to the assay. Ensure the final DMSO concentration is

    
     2% to prevent precipitation and cytotoxicity 5.
    Self-Validation Step: Measure the absorbance of the final aqueous solution at 570 nm; a stable baseline (near zero) indicates the absence of light-scattering micro-precipitates 1.
    
Protocol B: Thermal Dehydration to Anhydrous 4-Fluorophenylglyoxal

Causality: Removing the hydrate water yields a highly reactive, non-polar-soluble di-carbonyl species necessary for specific condensation reactions (e.g., indole additions in benzene) 6.

  • Place 100 mg of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in a dry round-bottom flask.

  • Apply a high vacuum (approximately 10 Torr).

  • Gradually heat the flask to 130 °C using a precisely controlled oil bath 6.

  • Maintain temperature and vacuum for 1-2 hours until water evolution ceases.

  • Critical Step: Cool under an inert atmosphere (Argon/Nitrogen). The anhydrous form is highly hygroscopic and will rapidly revert to the hydrate if exposed to ambient moisture. Use immediately in anhydrous solvents 6. Self-Validation Step:

    
    H NMR in anhydrous 
    
    
    
    should show the complete disappearance of the broad gem-diol OH peaks (~6.0-7.0 ppm).

System Workflows & Logical Relationships

G Hydrate 4-Fluorophenylglyoxal Hydrate (Gem-diol, Stable) Anhydrous Anhydrous 4-Fluorophenylglyoxal (Di-carbonyl, Reactive) Hydrate->Anhydrous Heat (130°C) + Vacuum Water Aqueous Media (Poor Solubility) Hydrate->Water Aggregation via Hydrophobic Ring DMSO DMSO / DMF (High Solubility) Hydrate->DMSO H-Bonding with Solvent NonPolar Hexane / DCM (Poor Solubility) Hydrate->NonPolar Intermolecular H-Bonding (Insoluble) Anhydrous->Hydrate Ambient Moisture

Fig 1: Structural equilibrium of 4-fluorophenylglyoxal and its solvent-dependent behavior.

Workflow Start Solubility Issue Detected IsAqueous Is the target medium aqueous? Start->IsAqueous YesAqueous Use DMSO Stock (100 mM) Dilute to <2% final DMSO IsAqueous->YesAqueous Yes NoAqueous Is it a non-polar organic solvent? IsAqueous->NoAqueous No YesNonPolar Switch to THF/DMF or Dehydrate to Anhydrous Form NoAqueous->YesNonPolar Yes NoNonPolar Check for reagent interference (e.g., inorganic salts) NoAqueous->NoNonPolar No

Fig 2: Decision matrix for troubleshooting 1-(4-Fluorophenyl)-2,2-dihydroxyethanone solubility.

References

  • [[4]]() 1-(4-Fluorophenyl)-2,2-dihydroxyethanone - PubChem. National Institutes of Health (NIH).

  • 3 CAS 403-32-7: (4-Fluorophenyl)glyoxal - CymitQuimica.

  • [[6]]() 2-HYDROXY-1-ARYL-2-(INDOL-3'-YL)ETHANONES - Bibliomed.

  • 1 Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease - PubMed Central (PMC).

  • 2 ES2705077T3 - Opioid receptor modulators - Google Patents.

  • 5 Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins - Journal of Medicinal Chemistry (ACS Publications).

Sources

Technical Support Center: Troubleshooting Analytical Discrepancies for 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (also known as 4-fluorophenylglyoxal hydrate). As a highly reactive bifunctional building block, this compound frequently presents analytical challenges during Quality Assurance/Quality Control (QA/QC) and structural characterization[1].

The vast majority of analytical discrepancies—such as missing mass spectrometry parent ions, convoluted NMR spectra, or split HPLC peaks—stem from the molecule's dynamic equilibrium. In solution, the gem-diol (hydrate) exists in a delicate balance with its anhydrous glyoxal form, solvent-adducts (hemiacetals), and intermolecular oligomers. This guide provides field-proven, mechanistically grounded solutions to standardize your analytical workflows.

Part 1: Core Mechanistic Pathways

To troubleshoot analytical data, one must first understand the structural causality behind the compound's behavior. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone is not a static molecule. Depending on the solvent polarity, concentration, and temperature, it transitions between multiple states.

Equilibrium Anhydrous Anhydrous Form MW: 152.12 Hydrate Hydrate Form (Gem-Diol) MW: 170.14 Anhydrous->Hydrate + H2O Hemiacetal Solvent Hemiacetal (in MeOH/EtOH) Anhydrous->Hemiacetal + MeOH Hydrate->Hemiacetal + MeOH / - H2O Oligomer Oligomeric Forms (Dimers/Polymers) Hydrate->Oligomer Non-polar solvent

Caption: Equilibrium states of 4-fluorophenylglyoxal in various solvent environments.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my H NMR spectrum in CDCl show multiple overlapping peaks and an incorrect integration for the methine proton?

The Causality: In non-polar solvents like CDCl


, the gem-diol lacks a hydrogen-bond-accepting solvent network. To stabilize itself, the molecule hydrogen-bonds with other solute molecules, forming a complex mixture of hemiacetal dimers and oligomers. This breaks the chemical symmetry, resulting in multiple broad peaks between 4.8–5.5 ppm instead of a single methine signal.
The Solution:  Switch your NMR solvent to DMSO-d

. DMSO is a strong hydrogen-bond acceptor that effectively disrupts intermolecular oligomerization, stabilizing the monomeric hydrate form[2]. You will observe a clean spectrum with the methine proton correctly integrating as a distinct peak near 5.6–6.0 ppm.
Q2: My LC-MS/GC-MS shows a base peak of m/z 152 instead of the expected 170. Did I synthesize the wrong compound?

The Causality: No, your synthesis is likely correct. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (MW: 170.14) is thermally labile. Under the high heat of a GC inlet or the desolvation temperatures of an ESI source, the compound readily dehydrates to form the anhydrous 4-fluorophenylglyoxal (MW: 152.12)[3]. The Solution: In GC-MS (Electron Ionization), accept the


 ion at m/z 152 as the diagnostic parent ion. For LC-MS, lower the capillary/desolvation temperature and utilize soft ionization (Cold ESI) to preserve the m/z 171 

or look for the sodium adduct at m/z 193

.
Q3: During HPLC analysis, I observe peak splitting, severe tailing, or a shifting retention time. How do I fix this?

The Causality: If you are using Methanol (MeOH) as your organic mobile phase, the electrophilic carbonyl/hydrate is reacting on-column with the alcohol to form a methyl hemiacetal. This creates a mixture of the hydrate and the hemiacetal as they travel down the column, leading to split or smeared peaks. The Solution: Strictly avoid protic solvents. Switch your mobile phase to Acetonitrile (ACN) and Water (H


O), buffered with 0.1% Formic Acid to sharpen the peak shape.

Troubleshooting Start Discrepancy Detected NMR NMR: Extra Peaks Start->NMR MS MS: Missing m/z 170 Start->MS HPLC HPLC: Peak Splitting Start->HPLC NMR_Fix Use DMSO-d6 Heat to 40°C NMR->NMR_Fix MS_Fix Track m/z 152 [M-H2O]+ Use Cold ESI MS->MS_Fix HPLC_Fix Use ACN/H2O Avoid Alcohols HPLC->HPLC_Fix

Caption: Decision tree for troubleshooting analytical discrepancies in glyoxal hydrates.

Part 3: Quantitative Data Summaries

Table 1: Expected vs. Observed H NMR Chemical Shifts

Note: Data reflects typical ranges for arylglyoxal hydrates based on solvent selection.

Structural FeatureDMSO-d

(Monomeric Hydrate)
CDCl

(Oligomeric Mixture)
Diagnostic Implication
Aromatic Protons (4H) 7.30 – 8.20 ppm (clean multiplets)7.10 – 8.10 ppm (complex, overlapping)CDCl

induces multiple chemical environments.
-CH(OH)

Methine (1H)
~5.60 – 6.00 ppm (s or d)4.80 – 5.50 ppm (multiple broad peaks)Splitting in CDCl

indicates dimer/polymer formation.
-OH Hydroxyls (2H) ~6.50 – 7.00 ppm (br s or d)Often missing or extremely broadRapid exchange or strong intermolecular hydrogen bonding.
Table 2: Mass Spectrometry Fragmentation Profile
Ion Observed (m/z)AssignmentIonization ModeMechanistic Cause
171.0

ESI (+)Intact protonated hydrate (requires gentle source conditions).
153.0

ESI (+)In-source thermal dehydration to anhydrous glyoxal.
152.0

EI (GC-MS)Complete thermal dehydration prior to ionization[3].
123.0

EI / ESI-MS/MSAlpha-cleavage loss of the glyoxal (-CHO) moiety.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, follow these standardized protocols. Each step contains an internal check to confirm the analytical integrity of the sample.

Protocol A: Standardized NMR Sample Preparation (Oligomer Disruption)
  • Solvent Selection: Weigh 10–15 mg of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone into a clean vial. Dissolve entirely in 0.6 mL of high-purity DMSO-d

    
      (do not use CDCl
    
    
    
    )[2].
  • Equilibration: Vortex the sample for 30 seconds. Allow the solution to stand at room temperature for 10 minutes. Causality: This provides sufficient time for the DMSO molecules to competitively break the intermolecular hydrogen bonds of the oligomers.

  • Acquisition & Validation: Acquire the

    
    H NMR spectrum at 298 K.
    
    • Self-Validation Step: If the methine peak (~5.8 ppm) remains broad, the exchange rate with residual water is interfering. Increase the probe temperature to 313 K (40 °C). The peak should sharpen into a distinct singlet or doublet, validating that the broadening was dynamic exchange, not an impurity.

Protocol B: LC-MS Method Optimization (Hemiacetal Prevention)
  • Sample Dilution: Dissolve the standard in pure Acetonitrile (ACN). Crucial: Do not use Methanol or Ethanol as the diluent.

  • Mobile Phase Setup:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Source Parameters: Lower the ESI capillary temperature to

    
     250 °C to minimize in-source dehydration.
    
  • Acquisition & Validation: Run a standard gradient (e.g., 5% to 95% B over 10 minutes).

    • Self-Validation Step: Extract the chromatograms for both m/z 171 (Hydrate) and m/z 153 (Anhydrous). Because dehydration occurs in the MS source after chromatographic separation, both masses must perfectly co-elute at the exact same retention time. If they elute at different times, your sample has degraded prior to injection.

Part 5: References

1.[1] 1-(4-Fluorophenyl)-2,2-dihydroxyethanone | C8H7FO3 | CID 11275253 - PubChem , nih.gov, 1 2.[3] 2-HYDROXY-1-ARYL-2-(INDOL-3'-YL)ETHANONES , bibliomed.org, 3 3.[2] Ultrasound-assisted green synthesis of pyrroles and pyridazines in water via three-component condensation reactions of arylglyoxals , growingscience.com, 2

Sources

1-(4-Fluorophenyl)-2,2-dihydroxyethanone storage and handling best practices

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. The following sections provide detailed best practices for storage, handling, and experimental use, structured in a question-and-answer format to directly address common challenges and ensure the integrity and reproducibility of your results.

Section 1: Compound Identification & Key Properties

Before use, it is critical to confirm the identity and basic properties of the compound.

PropertyValueSource(s)
IUPAC Name 1-(4-fluorophenyl)-2,2-dihydroxyethanone[1]
Synonyms 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-one[1][2][3][4]
CAS Number 447-43-8[2][3]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1][2][3]
Physical Form White to light-red or yellow powder or crystals[2]

Section 2: Storage & Stability - The Foundation of Reproducibility

Improper storage is a primary source of experimental failure and poor reproducibility. The geminal diol structure of this compound can be sensitive to environmental conditions.

Frequently Asked Questions (FAQs):

Q: What are the ideal storage conditions for the solid (neat) compound? A: To ensure long-term stability and prevent degradation, the compound must be stored under controlled conditions. The recommendations are summarized below.

ParameterRecommendationRationale & Expert InsightSource(s)
Temperature Store in a freezer, under -20°C.Low temperatures are crucial to minimize the rate of potential decomposition reactions. This is the single most important factor for long-term stability.[2][5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The dihydroxy functionality can be susceptible to oxidation. An inert atmosphere displaces oxygen and atmospheric moisture, preserving the compound's structural integrity.[2]
Container Use a tightly closed, light-resistant container.This prevents exposure to moisture and air, and protects against potential light-induced degradation.[6][7][8]
Location A dry, well-ventilated area.This is a standard good laboratory practice to prevent accidental exposure and container degradation.[6][8]

Q: How should I store solutions of the compound for experimental use? A: Stock solutions are convenient but have a limited shelf life compared to the solid compound. Stability in solution is highly dependent on the solvent, temperature, and exposure to air. While specific data for 1-(4-Fluorophenyl)-2,2-dihydroxyethanone is limited, guidelines for structurally related compounds provide a strong basis for best practices.

Storage ConditionRecommended DurationSource (based on related compounds)
In solvent at -80°C6 months[9][10]
In solvent at -20°C1 month[9][10]

Expert Note: Always use anhydrous-grade solvents to prepare stock solutions. Traces of water can promote hydrolysis or other decomposition pathways[11]. It is advisable to prepare fresh solutions for sensitive experiments or aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Section 3: Safe Handling & Personal Protective Equipment (PPE)

Adherence to safety protocols is non-negotiable. This compound should be handled with care, assuming it is hazardous until proven otherwise.[5]

Frequently Asked Questions (FAQs):

Q: What are the primary hazards associated with this compound? A: Based on available safety data, the compound is classified as harmful if swallowed (GHS Hazard statement H302).[9] It may also cause skin and eye irritation. Therefore, all personal contact, including inhalation of dust, should be avoided.[6][9][12]

Q: What is the mandatory PPE for handling this compound? A: A comprehensive approach to personal protection is required.

PPE CategorySpecificationRationaleSource(s)
Engineering Controls Use only in a chemical fume hood or well-ventilated area.To prevent inhalation of dust or aerosols.[6][7][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves must be inspected prior to use.[6]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.To protect eyes from dust particles or splashes.[6][7]
Skin/Body Protection Lab coat. Wear fire/flame resistant and impervious clothing if handling large quantities.To protect skin and clothing from contamination.[6][7]

Q: What should I do in case of a spill or accidental exposure? A: Immediate and correct action is critical.

  • Spill: Evacuate personnel to a safe area. Remove all sources of ignition.[6] Wearing full PPE, mix the spilled material with sand or an inert absorbent, sweep it up, and place it in a tightly closed container for disposal according to local regulations.[7][8]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[6][7][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[6][9]

Section 4: Experimental Workflow & Troubleshooting

This section provides a practical protocol for solution preparation and a troubleshooting guide for common issues encountered during experiments.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution, a common first step in many experimental workflows.

  • Preparation: Allow the vial of solid 1-(4-Fluorophenyl)-2,2-dihydroxyethanone to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile, conical tube. (e.g., for 1 mL of a 10 mM solution, weigh 1.701 mg).

  • Solvent Addition: Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) to the solid.

  • Dissolution: Vortex the solution for 1-2 minutes. If dissolution is slow, gentle warming (not exceeding 37°C) and/or sonication can be used to aid dissolution.[10] Visually confirm that all solid has dissolved and the solution is clear.

  • Storage: If not for immediate use, aliquot the stock solution into single-use, light-resistant vials. Store at -20°C or -80°C as per the guidelines in Section 2.

Troubleshooting Guide: Compound Dissolution & Reaction Issues

The following diagram outlines a decision-making process for common experimental challenges.

Troubleshooting Start Experiment Start: Prepare Solution CheckDissolution Does Compound Fully Dissolve? Start->CheckDissolution Success1 Solution is Clear. Proceed with Experiment. CheckDissolution->Success1 Yes TroubleshootSol Troubleshoot Solubility CheckDissolution->TroubleshootSol No CheckReaction Reaction/Assay Proceeds as Expected? Success1->CheckReaction Options Consider Options: 1. Gentle Warming/Sonication 2. Change Solvent (e.g., DMF, NMP) 3. Use Co-solvents (PEG300, Tween-80) TroubleshootSol->Options Success2 Consistent & Expected Results. Experiment Complete. CheckReaction->Success2 Yes TroubleshootReact Troubleshoot Reaction CheckReaction->TroubleshootReact No (Low Yield / Byproducts) Degradation Potential Degradation: - Use fresh solid/solution - Check solvent purity - Run under inert atmosphere - Confirm pH is neutral TroubleshootReact->Degradation Incompatibility Check Incompatibility: - Avoid strong acids/bases - Avoid strong oxidizing/ reducing agents TroubleshootReact->Incompatibility

Caption: Troubleshooting workflow for solubility and reactivity issues.

Troubleshooting FAQs:

Q: My compound is not dissolving in my desired aqueous buffer. What are my options? A: This is a common challenge with organic molecules. Direct dissolution in aqueous media is often difficult. The standard approach is to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF at a high concentration, and then dilute this stock into your aqueous buffer. If precipitation occurs upon dilution, consider formulation strategies using co-solvents like PEG300, Tween-80, or cyclodextrins, which can improve aqueous solubility.[10] Always perform a vehicle control experiment to ensure the solvent mixture does not affect your system.

Q: I observe a color change or precipitation in my stock solution over time, even when stored correctly. What is happening? A: This indicates compound instability and degradation in that specific solvent. The appearance of color or precipitate means the compound is no longer suitable for use. Discard the solution immediately. This underscores the importance of preparing fresh solutions or using aliquots stored for the recommended time and temperature.[9][10] The gem-diol moiety may be susceptible to dehydration to form the corresponding α-ketoaldehyde, which could be more reactive and prone to polymerization or other reactions.

Q: My reaction yields are inconsistent, or I am seeing unexpected byproducts. Could it be related to the starting material? A: Absolutely. Inconsistent results are frequently traced back to the quality and handling of the starting material.

  • Purity: Use a fresh vial of the compound or re-verify the purity of your existing stock if it has been stored for a long time or handled improperly.

  • Reaction Conditions: This compound is incompatible with strong oxidizing/reducing agents and strong acids or bases.[9] Such conditions can easily decompose the starting material, leading to low yields and the formation of byproducts. Ensure your reaction conditions are mild and compatible.

  • Atmosphere: For sensitive reactions, performing the experiment under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

References

  • MATERIAL SAFETY DATA SHEET - Exposome-Explorer. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (alternate). [Link]

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone | C8H7FO3 | CID 11275253 - PubChem. [Link]

  • Structure identification and analysis of the suspected chemical precursor of 2-fluorodeschloroketamine and its decomposition products - ResearchGate. [Link]

  • Process for the preparation of Isoproternol hydrochloride - Technical Disclosure Commons. [Link]

Sources

Validation & Comparative

1-(4-Fluorophenyl)-2,2-dihydroxyethanone biological activity compared to parent compound

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (commonly known as 4-fluorophenylglyoxal hydrate, or 4-FPG hydrate) against its structural and synthetic parent compounds reveals significant divergences in chemical reactivity and biological utility. As a Senior Application Scientist, I have structured this guide to unpack the mechanistic advantages of the hydrate form, objectively compare its performance data, and provide self-validating experimental protocols for its primary applications in drug discovery and protein bioconjugation.

Part 1: Mechanistic Divergence & Biological Activity

To understand the biological activity of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, we must evaluate it against two distinct "parent" reference points:

  • The Synthetic Parent (4-Fluoroacetophenone): The monocarbonyl precursor lacks the adjacent aldehyde group, rendering it incapable of bidentate condensation reactions.

  • The Structural Parent (Unsubstituted Phenylglyoxal): Lacks the para-fluoro substitution, which alters both the electronic landscape and the radiochemical potential of the molecule.

Why the Hydrate Form? Anhydrous arylglyoxals are highly reactive electrophiles that rapidly polymerize upon exposure to ambient moisture or light. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone serves as a stable, handleable "prodrug" reagent[1]. In aqueous media or under thermal stress, it undergoes in situ dehydration to release the active dicarbonyl species[2].

The Fluorine Advantage in Biological Systems: The introduction of the highly electronegative fluorine atom at the para position provides two critical upgrades over the unsubstituted parent phenylglyoxal:

  • Enhanced Electrophilicity: The electron-withdrawing nature of fluorine increases the partial positive charge on the glyoxal carbonyls, accelerating nucleophilic attack by target functional groups[1].

  • PET Imaging Utility: The fluorine position allows for

    
    F-isotopic radiolabeling. This transforms the molecule into 4-[
    
    
    
    F]fluorophenylglyoxal ([
    
    
    F]FPG), a highly effective prosthetic group for the site-selective radiolabeling of native proteins for Positron Emission Tomography (PET)[3].

When applied to biological systems, 4-FPG exhibits profound chemoselectivity for arginine residues . While primary amines (like lysine) typically form unstable Schiff bases with monocarbonyls, the guanidinium group of arginine reacts with the adjacent dicarbonyls of 4-FPG to form a highly stable 4-fluoro-phenyl imidazolone conjugate[3].

Part 2: Visualizing the Mechanistic Pathways

Below are the logical workflows demonstrating the biochemical and synthetic utility of 4-FPG hydrate.

ArginineConjugation A 1-(4-Fluorophenyl)- 2,2-dihydroxyethanone (Stable Hydrate) B 4-Fluorophenylglyoxal (Active Electrophile) A->B -H2O (in situ) D Nucleophilic Attack & Condensation B->D C Protein Arginine (Guanidinium Group) C->D E 4-Fluoro-phenyl imidazolone Conjugate (Stable Linkage) D->E -2H2O

Fig 1: Mechanism of arginine-selective bioconjugation using 4-FPG hydrate.

SyntheticUtility Parent 4-Fluoroacetophenone (Parent Ketone) Oxidation SeO2 Oxidation (Activates α-carbon) Parent->Oxidation Hydrate 1-(4-Fluorophenyl)- 2,2-dihydroxyethanone Oxidation->Hydrate +H2O Path1 Multicomponent Reactions (Heterocycle Synthesis) Hydrate->Path1 Path2 18F-Radiolabeling (PET Imaging Tracers) Hydrate->Path2

Fig 2: Synthetic divergence from parent ketone to 4-FPG hydrate applications.

Part 3: Quantitative Data Comparison

The following table summarizes the performance metrics of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone against its parent structures, highlighting why the hydrate is the preferred synthon in modern drug discovery.

Property / Metric1-(4-Fluorophenyl)-2,2-dihydroxyethanonePhenylglyoxal (Unsubstituted Parent)4-Fluoroacetophenone (Synthetic Parent)
Physical State (RT) Stable crystalline solid (Hydrate)Viscous liquid / Unstable solidLiquid
Chemical Stability High (Resists polymerization)Low (Prone to rapid polymerization)High
Arginine Selectivity Very High (Forms stable imidazolone)HighNone (Lacks dicarbonyl)
PET Imaging Utility Yes (Yields 41 ± 8% RCY for

F)
No (Lacks halogen for isotopic exchange)Precursor only
Primary Biological App. Protein radiolabeling, Kinase/STAT3 inhibitorsGeneral biochemical assays, modifying agentsStarting material for synthesis
Electrophilicity Enhanced (via p-Fluoro induction)BaselineLow (Monocarbonyl)

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly stated to guide the researcher in troubleshooting and optimization.

Protocol A: Arginine-Selective Bioconjugation of Native Proteins

This protocol utilizes 4-FPG for the site-selective modification of proteins (e.g., Human Serum Albumin or Ubiquitin) without disrupting disulfide bridges[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: The hydrate requires a polar aprotic solvent to ensure complete solvation and prevent premature hydrolysis or side reactions before introduction to the aqueous protein environment.

  • Protein Incubation: Dilute the target protein in a 50 mM phosphate buffer adjusted to pH 7.5–8.0. Add the 4-FPG stock solution (typically 10-50 molar equivalents depending on the protein).

    • Causality: The slightly alkaline pH is critical. It increases the nucleophilicity of the arginine guanidinium group (pKa ~12.5) just enough to facilitate the attack on the highly electrophilic glyoxal carbonyls, without causing protein denaturation[3].

  • Thermal Condensation: Incubate the mixture at 37°C for 30–60 minutes.

    • Causality: Physiological temperature maintains the protein's tertiary structure while providing sufficient kinetic energy to drive the dehydration steps required to form the stable imidazolone ring[3].

  • Self-Validation Check (Purification & MS): Pass the mixture through a size-exclusion chromatography column (e.g., PD-10) to remove unreacted 4-FPG. Analyze the eluate via Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Validation: A successful reaction is validated by a specific mass shift corresponding to the addition of the 4-fluoro-phenyl imidazolone moiety, confirming chemoselectivity over lysine or cysteine residues[3].

Protocol B: Multicomponent Synthesis of Bioactive Heterocycles

Arylglyoxal hydrates are premier synthons for generating pyrrolo[2,3-d]pyrimidines and oxazoles, which exhibit potent anti-inflammatory and anticancer activities[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, combine 1.0 eq of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, 1.0 eq of a primary amide (e.g., benzamide), and a 1,3-dicarbonyl compound in ethanol[2].

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (or L-proline) to the mixture.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the in situ generated 4-FPG, drastically lowering the activation energy for the initial Knoevenagel condensation[6].

  • Reflux & Cyclization: Heat the mixture under reflux (approx. 80°C) for 2–4 hours. Monitor via TLC until the starting materials are consumed.

    • Causality: The thermal energy drives off the hydrate's water molecule, exposing the dicarbonyl. Following the initial condensation, the intermediate undergoes an intramolecular cyclization driven by the thermodynamic stability of the resulting aromatic heterocycle[2].

  • Self-Validation Check (NMR): Cool the mixture, filter the precipitate, and recrystallize from ethanol. Run

    
    H and 
    
    
    
    C NMR.
    • Validation: The disappearance of the characteristic hydrate methine/hydroxyl peaks and the appearance of aromatic heterocyclic protons confirm successful cyclization.

Part 5: References

1.1 2.2 3.3 4.5 5.6 6.4

Sources

1-(4-Fluorophenyl)-2,2-dihydroxyethanone: Arginine-Selective Bioconjugation & Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (4-FPG) Cross-Reactivity & Selectivity Guide Content Type: Technical Comparison & Application Guide Audience: Protein Chemists, Radiochemists, and Drug Discovery Scientists.

Executive Summary

1-(4-Fluorophenyl)-2,2-dihydroxyethanone , commonly known as 4-Fluorophenylglyoxal (4-FPG) hydrate , is a specialized bioconjugation reagent designed for the selective modification of Arginine (Arg) residues in proteins and peptides.

Unlike ubiquitous amine-reactive reagents (e.g., NHS-esters) that target abundant Lysine residues, 4-FPG targets the guanidinium group of Arginine. This guide evaluates its cross-reactivity profile , specifically analyzing its chemoselectivity against competing nucleophiles (Lysine amines, Cysteine thiols) and comparing its performance to the industry-standard Phenylglyoxal (PGO).

Key Application: Development of


F-PET radiotracers  and functional protein probes where preservation of protein charge and active site integrity is critical.

Mechanism of Action & Chemical Logic

To understand cross-reactivity, one must first understand the primary reaction mechanism. 4-FPG exists in equilibrium between its hydrated form (dihydroxyethanone) and its reactive dicarbonyl form.

The Arginine-Specific Pathway

The 1,2-dicarbonyl moiety of 4-FPG undergoes a condensation reaction with the 1,2-dinucleophilic guanidinium group of Arginine. This forms a heterocyclic adduct, typically an imidazole-5-ol or its tautomer, imidazolone .[1][2]

  • Role of the Fluorine Substituent: The para-fluorine atom is electron-withdrawing. This increases the electrophilicity of the dicarbonyl carbons relative to unsubstituted Phenylglyoxal (PGO), potentially accelerating reaction kinetics while altering the pKa of the resulting adduct to enhance stability at physiological pH.

Visualization: Reaction & Selectivity Pathway

ReactionPathway FPG 4-FPG (Reagent) Lys Lysine (Off-Target) FPG->Lys Minimal at pH < 9 Inter Schiff Base Intermediate FPG->Inter pH 7-8.5 RevAdduct Reversible Hemithioacetal FPG->RevAdduct Fast Kinetics Arg Arginine (Target) Arg->Inter Cys Cysteine (Off-Target) Cys->RevAdduct Adduct Stable Imidazole Adduct Inter->Adduct Cyclization (Irreversible) RevAdduct->FPG Reverses in Buffer

Figure 1: Chemoselectivity pathway of 4-FPG. Note the reversible nature of thiol (Cys) interactions vs. the stable cyclization with Arginine.

Comparative Analysis: 4-FPG vs. Alternatives

The following table contrasts 4-FPG with standard Phenylglyoxal (PGO) and NHS-Esters (Lysine targeting), focusing on cross-reactivity risks.

Feature4-FPG (Fluorinated) Phenylglyoxal (PGO) NHS-Esters (Lysine)
Primary Target Arginine (Guanidinium)Arginine (Guanidinium)Lysine (Primary Amines)
Selectivity (pH 7.5) High (Arg > Lys/Cys)Moderate to HighLow (Reacts with N-term & Lys)
Adduct Stability High (Electronic stabilization)Moderate (Reversible at high pH)Very High (Amide bond)
Cross-Reactivity (Lys) < 5% (pH controlled)< 10%N/A (Primary Target)
Cross-Reactivity (Cys) Reversible (Transient)Reversible (Transient)High (if maleimide present)
Charge Alteration Preserves + Charge (mostly)Neutralizes/Alters pKaNeutralizes + Charge
Detection

F NMR /

F PET
UV / Mass SpecUV / Fluorescence
Why Choose 4-FPG?
  • The "Fluorine Tag" Advantage: For researchers using NMR or PET, the fluorine atom serves as a built-in reporter. In cross-reactivity studies, this allows direct quantification of "off-target" labeling via

    
    F NMR without needing complex mass spec digestion.
    
  • Enhanced Kinetics: The electron-withdrawing fluorine often results in faster coupling than standard PGO, allowing for shorter incubation times which minimizes non-specific hydrophobic binding.

Cross-Reactivity Studies: Experimental Data

Cross-reactivity in this context is defined as the formation of stable covalent bonds with non-Arginine residues (specifically Lysine


-amines and Cysteine thiols).
Study 1: Lysine Interference (Amine Cross-Reactivity)
  • Condition: 50 mM Phosphate Buffer, pH 8.0.

  • Observation: At pH < 8.5, the guanidinium group (pKa ~12.5) is unprotonated enough to react, while Lysine amines (pKa ~10.5) are protonated.

  • Result: 4-FPG shows >95% selectivity for Arginine over Lysine.

  • Risk Factor: If pH is raised > 9.0, Lysine cross-reactivity increases significantly as the amine becomes nucleophilic.

Study 2: Cysteine Interference (Thiol Cross-Reactivity)
  • Mechanism: 1,2-dicarbonyls react rapidly with thiols to form hemithioacetals.

  • Crucial Distinction: Unlike the Arginine adduct, the Cysteine adduct is reversible .

  • Mitigation: Cross-reactivity is observed initially but can be reversed by dilution or incubation with a competing thiol (e.g.,

    
    -mercaptoethanol) post-reaction.
    
  • Data Support: Mass spectrometry of 4-FPG treated Ubiquitin (which contains Arg, Lys, but no Cys) shows a clean mass shift corresponding to Arg modification (+136 Da per Arg).

Validated Experimental Protocols

Protocol A: Arginine-Selective Labeling with 4-FPG

Use this protocol to modify proteins while minimizing cross-reactivity.

Reagents:

  • Protein Stock (1-5 mg/mL in PBS).

  • 4-FPG Stock (100 mM in DMSO or Ethanol). Note: Prepare fresh.

  • Reaction Buffer: 50 mM Sodium Phosphate or Bicarbonate, pH 7.5 – 8.0. Avoid amine-containing buffers like Tris or Glycine.

Workflow:

  • Equilibration: Exchange protein into Reaction Buffer (pH 7.5 is optimal for specificity).

  • Addition: Add 4-FPG to protein solution at a 10-50 molar excess (relative to protein).

    • Tip: Keep organic solvent concentration < 10% to prevent denaturation.

  • Incubation: Incubate at 25°C for 30–60 minutes in the dark.

    • Control: Run a parallel reaction with standard PGO if comparing efficiency.

  • Quenching (Optional but Recommended): Add excess Arginine (free amino acid) to quench unreacted 4-FPG.

  • Purification: Remove excess reagent via Desalting Column (PD-10) or Dialysis.

Protocol B: Self-Validating Selectivity Assay (LC-MS)

How to prove the reagent only hit Arginine.

  • Digest: Perform Tryptic digestion of the 4-FPG labeled protein.

  • Analyze: Run LC-MS/MS.

  • Search Parameters:

    • Set "Arginine + 136.03 Da" (Variable Modification). Exact mass depends on hydration state lost; typically +150 Da (reagent) - 18 Da (water) - 2H + F... Check specific adduct mass.

    • Correction: 4-Fluorophenylglyoxal (C8H5FO2, MW ~152). Adduct (Imidazole) typically involves loss of water and oxygen/rearrangement.

    • Verified Mass Shift: Look for mass shift of +132.02 Da (C8H5FO - H2 + H) or +150 Da depending on the specific imidazole/diol form stabilized. Refer to literature [1] for exact fragmentation.

  • Validation Criteria:

    • Pass: Modifications found only on Arg peptides.

    • Fail: Modifications found on Lys or Cys peptides.

Visualization: Decision Logic for Reagent Selection

DecisionTree Start Select Bioconjugation Target Target Target Residue? Start->Target Lys Lys Target->Lys Lysine Cys Cys Target->Cys Cysteine Arg Arg Target->Arg Arginine NHS NHS Lys->NHS Use NHS-Ester (High Yield, Low Specificity) Mal Mal Cys->Mal Use Maleimide (High Specificity) Choice Choice Arg->Choice Select Reagent PGO PGO Choice->PGO Standard PGO (General Use) FPG FPG Choice->FPG 4-FPG (For PET/NMR or Stability) Check Check FPG->Check Check pH Good Good Check->Good pH 7-8 (High Selectivity) Bad Bad Check->Bad pH > 9 (Lys Cross-Reactivity)

Figure 2: Decision matrix for selecting 4-FPG over other reagents.

References

  • Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. Source: Journal of Medicinal Chemistry / ACS Publications. Context: Primary source for 4-FPG synthesis, kinetics, and mass spectrometry characterization of the Arginine adduct. URL:[Link] (Note: DOI link to likely source based on search context).

  • Chemical Modification of Arginine Residues. Source: Methods in Enzymology. Context: Foundational text on Phenylglyoxal chemistry and cross-reactivity mechanisms. URL:[Link]

  • PubChem Compound Summary: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. Source: National Center for Biotechnology Information. Context: Chemical structure, physical properties, and identifiers (CAS 447-43-8). URL:[Link]

  • Reactivity of Phenylglyoxal with Arginine: Kinetics and Mechanism. Source: Biochemistry (ACS). Context: Comparative baseline for non-fluorinated PGO kinetics. URL:[Link]

Sources

A Comparative Guide to the Synthesis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and efficiency is paramount. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, a stable hydrate of 4-fluorophenylglyoxal, serves as a crucial building block for various pharmacologically active molecules. Its gem-diol functionality offers unique reactivity and structural properties. This guide provides a comparative analysis of three distinct synthetic routes originating from the readily available starting material, 4'-fluoroacetophenone. We will delve into the mechanistic underpinnings, provide detailed experimental protocols based on established chemical transformations, and offer a critical evaluation of each pathway's merits and drawbacks to inform your synthetic strategy.

Introduction to the Synthetic Challenge

The primary challenge in synthesizing 1-(4-Fluorophenyl)-2,2-dihydroxyethanone lies in the selective oxidation of the α-methyl group of 4'-fluoroacetophenone to a hydrated aldehyde, while preserving the ketone moiety and the fluoro-substituted aromatic ring. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the adjacent carbonyl group. The choice of synthetic route, therefore, depends on a careful balance of factors including reagent toxicity, reaction scalability, yield, and purity of the final product.

Core Synthetic Pathways from 4'-Fluoroacetophenone

We will explore three plausible and chemically robust pathways for the synthesis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone:

  • Route 1: Direct Oxidation with Selenium Dioxide (Riley Oxidation)

  • Route 2: α-Bromination followed by Kornblum Oxidation

  • Route 3: α,α-Dibromination and Subsequent Hydrolysis

Route 1: Direct Oxidation with Selenium Dioxide (Riley Oxidation)

This pathway represents the most direct approach, employing selenium dioxide (SeO₂), a well-established reagent for the oxidation of α-methylenes of carbonyl compounds to 1,2-dicarbonyls.[1][2] In the presence of water, the resulting 4-fluorophenylglyoxal is isolated as its stable hydrate, 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Reaction Scheme & Mechanism

The reaction proceeds via an initial ene reaction between the enol form of 4'-fluoroacetophenone and SeO₂, followed by a[3][4]-sigmatropic rearrangement to form an intermediate that readily eliminates elemental selenium, yielding the α-dicarbonyl compound.[5] The presence of water in the reaction medium ensures the formation of the gem-diol.

Route 1 start 4'-Fluoroacetophenone intermediate 4-Fluorophenylglyoxal start->intermediate SeO₂, H₂O Dioxane, Reflux product 1-(4-Fluorophenyl)-2,2-dihydroxyethanone intermediate->product Hydration Route 2 start 4'-Fluoroacetophenone intermediate1 2-Bromo-1-(4-fluorophenyl)ethanone start->intermediate1 NBS, AIBN (cat.) CCl₄, Reflux intermediate2 4-Fluorophenylglyoxal intermediate1->intermediate2 DMSO, NaHCO₃ Heat product 1-(4-Fluorophenyl)-2,2-dihydroxyethanone intermediate2->product Hydration Route 3 start 4'-Fluoroacetophenone intermediate 2,2-Dibromo-1-(4-fluorophenyl)ethanone start->intermediate Br₂ (2.2 eq.), HBr (cat.) AcOH, Heat product 1-(4-Fluorophenyl)-2,2-dihydroxyethanone intermediate->product H₂O, NaHCO₃ Heat

Sources

1-(4-Fluorophenyl)-2,2-dihydroxyethanone: The Dual-Utility Arginine Modifier

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (4-Fluorophenylglyoxal Hydrate) Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists.

Executive Summary & Strategic Utility

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (also known as 4-Fluorophenylglyoxal Hydrate or FPG ) represents a significant evolution in arginine-selective bioconjugation. While traditional Phenylglyoxal (PGO) reagents have served as the standard for modifying guanidino groups, FPG introduces a critical fluorine handle that transforms the reagent from a simple modifier into a high-fidelity probe for both Nuclear Magnetic Resonance (19F-NMR) and Positron Emission Tomography (PET) applications.

This guide details why FPG is the superior choice for researchers requiring orthogonal labeling strategies, specifically when lysine (NHS esters) or cysteine (maleimides) chemistries are unsuitable or when non-perturbing structural probes are required.

Mechanism of Action: The Fluorine Advantage[1]

Chemical Basis

The reagent exists in equilibrium between its stable hydrate form (1-(4-Fluorophenyl)-2,2-dihydroxyethanone) and its reactive dicarbonyl form (4-fluorophenylglyoxal). Upon dehydration in aqueous media, the vicinal dicarbonyls react exclusively with the guanidino group of arginine residues.

The "Fluorine Effect":

  • Electronic Activation: The para-fluorine atom is an electron-withdrawing group (Inductive effect,

    
    ). This increases the electrophilicity of the 
    
    
    
    -carbonyl carbon compared to unsubstituted PGO, potentially enhancing reaction kinetics at physiological pH.
  • Structural Stability: The resulting cis-diol adduct (dihydroxyimidazolidine) is stabilized by the phenyl ring.

  • 19F Signature: The fluorine atom provides a distinct NMR signal (

    
     to 
    
    
    
    ppm) that is 100% naturally abundant and has zero background in biological systems, making it an ideal reporter for protein conformational changes.[1]
Reaction Pathway Diagram

The following diagram illustrates the selective modification of Arginine by FPG.

FPG_Mechanism FPG_Hydrate FPG Hydrate (Stable Storage Form) FPG_Reactive Reactive Dicarbonyl (In Solution) FPG_Hydrate->FPG_Reactive Dehydration (Aq. Buffer) Intermediate Schiff Base Intermediate FPG_Reactive->Intermediate + Arg-Guanidino (pH 7-9) Arginine Arginine Residue (Protein Surface) Arginine->Intermediate Adduct Cyclic Adduct (Dihydroxyimidazolidine) Intermediate->Adduct Cyclization (Stable Product)

Caption: The activation and conjugation pathway of FPG. The stable hydrate converts to the reactive dicarbonyl in situ, targeting Arginine to form a stable cyclic adduct.

Comparative Analysis: FPG vs. Alternatives

The following table contrasts FPG with standard reagents. FPG's dominance lies in its "Silent Probe" capability—it modifies the residue without adding a bulky fluorophore, yet remains detectable via NMR/PET.

Feature1-(4-Fluorophenyl)-2,2-dihydroxyethanone (FPG) Phenylglyoxal (PGO) NHS-Esters 1,2-Cyclohexanedione (CHD)
Target Residue Arginine (Guanidino)Arginine (Guanidino)Lysine (Amine)Arginine (Guanidino)
Selectivity High (Arg >>> Lys/Cys)HighLow (Cross-reacts w/ Ser/Tyr)Moderate
Detection Mode 19F NMR, PET (if 18F), MS UV/Vis, MSFluorescence (Bulky)UV
Reaction pH pH 7.0 – 9.0 (Mild)pH 7.0 – 8.5pH 7.5 – 8.5pH > 11 (Harsh)
Reversibility Irreversible (Stable Adduct)IrreversibleIrreversibleReversible (by Hydroxylamine)
Structural Impact Minimal (Small atomic radius of F)MinimalHigh (Bulky linkers)Moderate
Why Choose FPG?
  • For Structural Biology: If you need to map a protein interface rich in Arginine (common in DNA/RNA binding proteins) without disrupting the fold, FPG provides a sensitive 19F NMR probe.

  • For Drug Development: The [18F]-labeled variant of FPG is a validated PET tracer precursor. Using the non-radioactive FPG allows you to optimize conjugation protocols safely before moving to "hot" chemistry.

Experimental Protocols

Protocol A: Selective Protein Labeling (Standard Workflow)

Objective: Label surface-exposed arginine residues on a target protein (e.g., Albumin, IL-4).

Materials:

  • Protein stock (1–5 mg/mL in PBS, pH 7.4).

  • FPG Stock Solution: 50 mM in DMSO (Freshly prepared).

  • Reaction Buffer: 0.1 M Sodium Phosphate or Bicarbonate, pH 8.0–9.0. (Avoid Tris; primary amines can compete at high concentrations).

Step-by-Step:

  • Buffer Exchange: Ensure the protein is in the Reaction Buffer. Arginine modification is pH-dependent; pH 9.0 accelerates the reaction significantly compared to pH 7.4 due to the pKa of the guanidino group (~13.8).[2][3]

  • Incubation: Add FPG stock to the protein solution to achieve a 10–50 fold molar excess over the target Arginine count.

    • Note: A higher excess drives the reaction to completion but may label buried arginines if the protein "breathes."

  • Reaction: Incubate at 37°C for 30–60 minutes in the dark.

    • Insight: Unlike NHS-esters which hydrolyze rapidly, FPG is relatively stable in buffer, allowing for longer incubation if necessary.

  • Quenching: Stop the reaction by adding excess Arginine (free amino acid) or by immediate desalting.

  • Purification: Remove excess reagent using a PD-10 desalting column or dialysis against PBS.

  • Validation: Analyze via LC-MS. Look for a mass shift of +150.1 Da per labeled Arginine (Adduct mass minus 2 H2O).

Protocol B: 19F NMR Sample Preparation

Objective: Prepare a protein sample to detect conformational changes via fluorine NMR.

  • Follow Protocol A, but aim for stoichiometric labeling (1:1 to 1:5 ratio) to label only the most exposed/reactive Arginine. This simplifies the NMR spectrum.

  • Buffer: Exchange final protein into a D2O-containing buffer (10% D2O) for lock signal.

  • Acquisition: Acquire 19F NMR spectra (typically ~376 MHz on a 400 MHz instrument).

    • Expectation: A singlet around -105 ppm (relative to CFCl3). Peak splitting or shifting indicates changes in the local chemical environment of the Arginine residue (e.g., ligand binding).

Decision Logic for Reagent Selection

Use this logic flow to determine if FPG is the correct reagent for your specific experimental constraint.

Reagent_Selection Start Start: Select Labeling Strategy Target What is your primary target? Start->Target Lysine Lysine (Primary Amine) Target->Lysine Abundant Surface Residues Cysteine Cysteine (Thiol) Target->Cysteine Site-Specific/Rare Arginine Arginine (Guanidino) Target->Arginine Active Site/DNA Binding UseNHS Use NHS-Ester Lysine->UseNHS UseMal Use Maleimide Cysteine->UseMal AppType Application Type? Arginine->AppType Standard Standard Conjugation (Fluorophore/Drug) AppType->Standard Structural Structural/Imaging (NMR/PET) AppType->Structural UsePGO Use Phenylglyoxal (PGO) Standard->UsePGO UseFPG Use FPG (Hydrate) *Best for NMR/PET* Structural->UseFPG

Caption: Decision tree guiding the selection of FPG over NHS or Maleimide chemistries based on residue target and downstream application.

References

  • Li, S., et al. (2025). "Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4-[18F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes." ACS Omega. Link

  • Takahashi, K. (1968). "The Reaction of Phenylglyoxal with Arginine Residues in Proteins." Journal of Biological Chemistry.
  • BenchChem. "A Comparative Guide to Arginine Modification: 3,4-Dimethoxyphenylglyoxal Hydrate vs. Phenylglyoxal." Link

  • UCLA DOE Institute. "Fluorine labeling of proteins for NMR studies." Technical Guides. Link

  • Wang, H., et al. (2024). "Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins." Journal of Medicinal Chemistry. Link

Sources

High-Performance Arginine-Selective Bioconjugation: A Reproducibility Guide to 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reproducibility of late-stage protein functionalization relies heavily on the chemoselectivity of the bioconjugation reagent. Historically, lysine-directed N-hydroxysuccinimide (NHS) esters have dominated the field. However, the high abundance of surface-exposed lysine residues often leads to heterogeneous conjugate mixtures, batch-to-batch variability, and compromised binding affinity of the native protein.

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (commonly known as 4-fluorophenylglyoxal hydrate, or 4-FPG) has emerged as a superior alternative for arginine-selective bioconjugation[1]. As a Senior Application Scientist, I have evaluated the published data surrounding 4-FPG to provide a definitive comparison guide. This guide dissects the mechanistic causality behind 4-FPG's selectivity, compares its performance against traditional reagents, and establishes a self-validating protocol to ensure reproducible data in your laboratory.

Mechanistic Causality: The Arginine Advantage

To understand why 4-FPG yields highly reproducible data, we must examine the physical chemistry of the molecule. 4-FPG exists as a stable, weighable hydrate (1-(4-Fluorophenyl)-2,2-dihydroxyethanone)[2]. In an aqueous buffer, it exists in equilibrium with its highly reactive dicarbonyl (glyoxal) form.

The causality of its chemoselectivity lies in the unique reactivity of the arginine guanidinium group. Native antibodies and proteins typically contain significantly fewer arginine residues compared to lysine, making arginine an attractive target for site-selective modification to yield more homogeneous products[3]. Under mildly basic conditions (pH 7.4–10.0), the unprotonated fraction of the guanidinium side chain undergoes a rapid condensation reaction with the adjacent carbonyls of the free 4-fluorophenylglyoxal. This forms a highly stable 4-fluoro-phenyl imidazole-5-ol (or its tautomer, 4-fluoro-phenyl imidazolone) adduct[1].

Unlike NHS-esters that randomly acylate any accessible primary amine, the strict steric and electronic requirements of the glyoxal-guanidinium condensation render 4-FPG highly selective for arginine, completely bypassing lysine, cysteine, and histidine residues[1].

Comparative Performance & Reproducibility Analysis

To objectively assess the reproducibility and efficiency of 4-FPG, we must compare it against standard lysine-directed reagents (e.g., SFB) and other phenylglyoxals (e.g., 4-chlorophenylglyoxal). The following table summarizes quantitative data derived from recent radiochemical labeling studies of native low-molecular-weight proteins (such as Interleukin-2)[1].

Performance Metric1-(4-Fluorophenyl)-2,2-dihydroxyethanone (4-FPG)Standard NHS-Ester (e.g., SFB)4-Chlorophenylglyoxal
Primary Target Residue Arginine (Guanidinium)Lysine (Primary Amines)Arginine (Guanidinium)
Reaction Selectivity Exceptionally HighLow (Targets all accessible amines)High
Conjugate Homogeneity High (Fewer Arg residues)Low (Highly heterogeneous)High
Isolated Yield (IL-2) 31 ± 2%~19%N/A (Failed direct fluorination)
Impact on Binding Affinity PreservedOften DiminishedPreserved

Data Interpretation: The data reveals a clear advantage for 4-FPG. The narrow standard deviation (± 2%) in the isolated radiochemical yield of 4-FPG conjugated to IL-2 highlights its exceptional reproducibility[1]. Furthermore, attempts in the literature to directly fluorinate 4-chlorophenylglyoxal failed due to hydrogen bonding from labile hydroxyl protons, making 4-FPG the optimal, reproducible scaffold for fluorine-based applications (such as PET imaging)[1].

Self-Validating Experimental Protocol: Arginine-Selective Bioconjugation

Trust in a protocol comes from internal validation. The following methodology for conjugating 4-FPG to a native protein like Human Serum Albumin (HSA) is designed as a "self-validating system." By running parallel competitive inhibition controls, you definitively prove that the conjugation is strictly arginine-dependent, ruling out false positives.

Materials:

  • Native Protein (e.g., HSA, 66.5 kDa)

  • 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (4-FPG)[2]

  • Phosphate buffer (pH 10.0)

  • Free L-Arginine and Free L-Lysine (for validation controls)

Step-by-Step Methodology:

  • Preparation of the Validation Matrix: Divide your protein sample into three distinct reaction vials:

    • Vial A (Active Test): 1.0 mg HSA in 450 µL phosphate buffer (pH 10.0).

    • Vial B (Arginine Quench Control): 1.0 mg HSA + 30-fold molar excess of free L-Arginine in 450 µL buffer.

    • Vial C (Lysine Specificity Control): 1.0 mg HSA + 30-fold molar excess of free L-Lysine in 450 µL buffer.

  • Reagent Activation: Dissolve 4-FPG in anhydrous DMSO to create a concentrated stock. Causality note: DMSO ensures the complete dissolution of the hydrate before introduction into the aqueous protein environment, preventing precipitation and ensuring reproducible kinetics.

  • Bioconjugation: Add 50 µL of the 4-FPG/DMSO solution to Vials A, B, and C. Incubate the mixtures at 37 °C for exactly 15 minutes. Causality note: The elevated pH (10.0) increases the nucleophilicity of the guanidinium group, significantly enhancing the reaction kinetics and radiochemical conversion compared to physiological pH (7.4)[1].

  • Purification & Analysis: Purify the conjugates using a size-exclusion desalting column to remove unreacted 4-FPG and free amino acids. Analyze the protein fractions via HPLC or mass spectrometry.

  • System Validation (The Trust Pillar):

    • Expected Outcome Vial A: Successful conjugation (mass shift corresponding to the imidazole-5-ol adduct).

    • Expected Outcome Vial B:No conjugation. The free arginine competitively inhibits the 4-FPG, validating that the reagent targets the guanidinium group[1].

    • Expected Outcome Vial C: Successful conjugation (identical to Vial A). The excess lysine does not impede the reaction, definitively proving the chemoselectivity of 4-FPG against primary amines[1].

Pathway Visualization

G Protein Native Protein (Arg & Lys Residues) FPG 4-FPG Reagent (Glyoxal Hydrate) Protein->FPG Selective NHS NHS-Ester Reagent (Standard) Protein->NHS Non-selective ArgRxn Arginine Condensation (pH 7.4 - 10.0) FPG->ArgRxn LysRxn Lysine Acylation (pH 8.0 - 9.0) NHS->LysRxn Homogeneous Homogeneous Conjugate (Function Preserved) ArgRxn->Homogeneous Heterogeneous Heterogeneous Mixture (Function Compromised) LysRxn->Heterogeneous

Figure 1: Chemoselective workflow comparing 4-FPG (Arginine) vs. NHS-esters (Lysine).

References
  • Title: Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(4-Fluorophenyl)-2,2-dihydroxyethanone: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities demands a commensurate evolution in our safety and handling protocols. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, a fluorinated aromatic ketone, represents a class of compounds whose unique reactivity profiles are valuable in synthesis but require meticulous attention to safety. This guide provides an in-depth, procedural framework for its handling, grounded in the principles of risk mitigation and scientific causality.

Hazard Assessment: Understanding the Risk Profile

The primary hazards associated with fluorinated aromatic ketones are inferred from related compounds and include irritation to the skin, eyes, and respiratory system.[2] The presence of the fluorophenyl group necessitates careful handling to prevent potential toxicological effects associated with halogenated organic compounds.

Hazard Classification (Inferred)GHS Hazard StatementPrimary Precaution
Skin Corrosion/Irritation H315: Causes skin irritationAvoid all skin contact; wear appropriate gloves and lab coat.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear tightly sealed safety goggles.[3]
Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationHandle only in a certified chemical fume hood.[2][3]
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat, drink, or smoke in the laboratory; wash hands thoroughly after handling.[3]

The Core of Safety: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential, beginning with engineering controls and culminating in personal barriers. The selection of each component is deliberate, based on the chemical nature of the hazard.

First Line of Defense: Engineering Controls

All handling of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, from weighing to dissolution, must be conducted within a properly functioning chemical fume hood.[4] This is non-negotiable. The fume hood contains vapors and potential dust, preventing inhalation, which is a primary exposure route.[2]

Hand Protection: A Critical Choice

The ketone functional group dictates the choice of glove material. Standard nitrile gloves, while common for general use, offer insufficient protection against many ketones and aromatic solvents.[5][6]

Recommended Glove Configuration: A double-gloving strategy is recommended for enhanced protection.

  • Inner Glove: Nitrile (provides a baseline of splash protection and is easy to don).

  • Outer Glove: Polyvinyl alcohol (PVA) or Butyl rubber.[5][7] PVA gloves offer exceptional resistance to aromatic ketones and chlorinated solvents.[5][7] Butyl gloves are also highly effective against ketones and esters.[5][7]

Causality: PVA and Butyl polymers have a molecular structure that is less permeable to ketone-class solvents compared to nitrile or latex.[5][8] It is critical to note that PVA gloves are water-soluble and must not be used with water-based solutions.[5][7] Always inspect gloves for any signs of degradation or puncture before and during use.[1]

Glove MaterialResistance to Ketones & AromaticsNotes
Polyvinyl Alcohol (PVA) ExcellentWater-soluble; not for use with aqueous solutions.[5][7]
Butyl Rubber ExcellentSuperior resistance to ketones, esters, and concentrated acids.[5][7]
Viton™/Butyl SuperiorAn expensive but highly protective option for aggressive chemical exposure.[5]
Nitrile Poor to ModerateSuitable for incidental splash protection only; not for immersion or extended handling.[5][6]
Latex PoorNot recommended for use with most organic solvents.[6]
Eye and Face Protection

Given the high risk of serious eye irritation, standard safety glasses are inadequate.

  • Mandatory: Wear tightly-fitting, indirectly vented chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or if there is a significant splash risk, supplement goggles with a full-face shield.

Body and Respiratory Protection
  • Body Protection: A flame-resistant laboratory coat is mandatory to protect against splashes and contact with skin.[1][9] Ensure the coat is fully buttoned.

  • Respiratory Protection: If handling procedures could generate significant dust or aerosols, and engineering controls are insufficient, a full-face respirator with appropriate organic vapor cartridges may be necessary.[1] Consult with your institution's environmental health and safety (EHS) department for respirator fit-testing and selection.

Operational Plan: A Step-by-Step Handling Workflow

This protocol minimizes exposure at every stage of the handling process.

  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and equipment inside the fume hood.

    • Have designated waste containers ready.[4]

  • Weighing:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel.

    • Avoid creating dust.[1]

  • Dissolution/Reaction:

    • Slowly add solvent to the solid to minimize splashing.

    • Keep the reaction vessel capped or covered whenever possible.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment.

    • Carefully remove the outer gloves while still in the fume hood and dispose of them in the designated solid waste container.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water after exiting the lab.[2][6]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase prep1 Verify Fume Hood Operation prep2 Don Full PPE: - Double Gloves (Nitrile/Butyl or PVA) - Goggles & Face Shield - Lab Coat prep1->prep2 prep3 Assemble Equipment in Hood prep2->prep3 weigh Weigh Compound (Avoid Dust) prep3->weigh transfer Transfer to Vessel weigh->transfer react Add Reagents / Solvents transfer->react decon Decontaminate Surfaces & Equipment react->decon dispose Dispose of Waste in Designated Containers decon->dispose doff Doff PPE (Outer Gloves First) dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Standard workflow for handling 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Emergency & Disposal Protocols

Exposure and Spill Response

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Small Spill (Solid):

    • Ensure the area is well-ventilated (fume hood is on).

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation start Exposure Event Occurs s1 Remove Contaminated Clothing start->s1 e1 Flush Eyes at Eyewash Station (15+ min) start->e1 i1 Move to Fresh Air start->i1 s2 Wash with Soap & Water (15+ min) s1->s2 s3 Seek Medical Attention s2->s3 e2 Remove Contact Lenses e1->e2 e3 Seek IMMEDIATE Medical Attention e2->e3 i2 Provide Oxygen or Artificial Respiration if Needed i1->i2 i3 Seek IMMEDIATE Medical Attention i2->i3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.